1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-9-5-7(11-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGLKWIXYWZNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513822 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5052-95-9 | |
| Record name | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00513822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core basic properties of the heterocyclic scaffold, 1-Oxa-3,8-diazaspiro[4.5]decan-2-one. Due to a lack of experimentally determined data for the parent compound, this guide presents high-quality predicted physicochemical properties. Furthermore, it outlines established experimental protocols for the determination of these properties and explores the biological relevance of this scaffold by examining the signaling pathways targeted by its derivatives.
Core Physicochemical Properties (Predicted)
The basic properties of this compound, including its pKa, aqueous solubility, and other relevant physicochemical descriptors, have been estimated using computational modeling. These predicted values offer valuable insights for initial experimental design and hypothesis generation in drug discovery and development programs.
| Property | Predicted Value | Method/Software |
| Molecular Formula | C₇H₁₂N₂O₂ | - |
| Molecular Weight | 156.18 g/mol | - |
| pKa (most basic) | 7.85 | ChemAxon |
| Aqueous Solubility (logS) | -1.8 | ALOGPS |
| Water Solubility | 4.58 g/L | ALOGPS |
| logP (octanol-water) | -0.75 | XLogP3 |
| Topological Polar Surface Area (TPSA) | 58.6 Ų | SwissADME |
| Hydrogen Bond Donors | 1 | SwissADME |
| Hydrogen Bond Acceptors | 3 | SwissADME |
| Rotatable Bonds | 0 | SwissADME |
Biological Significance and Signaling Pathways
While the parent this compound is not extensively studied for its biological activity, its derivatives have been synthesized and investigated as modulators of various signaling pathways, highlighting the potential of this scaffold in drug design.
Derivatives of this spirocyclic system have been explored as:
-
Alpha-adrenergic receptor antagonists : Certain substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been shown to act as α-adrenergic blockers, suggesting potential applications in cardiovascular diseases.[1]
-
Kinase inhibitors : The scaffold has been utilized in the development of inhibitors for kinases such as TYK2/JAK1, which are implicated in inflammatory and autoimmune diseases.[2]
-
Sigma-1 receptor ligands : Some derivatives have demonstrated high affinity for sigma-1 receptors, indicating potential for the development of agents for neurological disorders.
-
Inhibitors of neural Ca2+-uptake : Certain derivatives have shown a potent inhibitory effect on neural calcium uptake, suggesting neuroprotective properties.[3]
The following diagram illustrates a generalized signaling pathway for a kinase inhibitor based on the this compound scaffold.
Experimental Protocols
Detailed methodologies for determining the fundamental basic properties of this compound and its derivatives are crucial for reproducible research.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.[4][5][6][7]
Workflow for Potentiometric Titration
Materials:
-
This compound or its derivative
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Sample Preparation : Prepare a 1 mM solution of the compound in water or a suitable co-solvent if solubility is low.
-
Ionic Strength Adjustment : Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).
-
Initial pH Adjustment : Acidify the solution to approximately pH 2 with 0.1 M HCl.
-
Titration : Titrate the solution with standardized 0.1 M NaOH. Record the pH value after each incremental addition of the titrant.
-
Data Analysis : Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH at the half-equivalence point.
Determination of Aqueous Solubility by Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.[8][9][10][11][12]
Workflow for Shake-Flask Solubility Determination
Materials:
-
This compound or its derivative (solid form)
-
Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Shaker or agitator with temperature control
-
Centrifuge or filtration apparatus
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation : Add an excess of the solid compound to a vial containing a known volume of the aqueous buffer.
-
Equilibration : Seal the vial and place it in a shaker at a constant temperature for 24 to 48 hours to ensure equilibrium is reached.
-
Phase Separation : After equilibration, separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification : Analyze the concentration of the compound in the clear supernatant or filtrate using a validated analytical method. The obtained concentration is the thermodynamic solubility.
Conclusion
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents. While experimental data on the parent compound is limited, computational predictions provide a solid foundation for understanding its basic physicochemical properties. The established biological activity of its derivatives, particularly as kinase inhibitors and receptor modulators, underscores the importance of this chemical framework in medicinal chemistry. The detailed experimental protocols provided herein offer a guide for the consistent and accurate determination of the fundamental properties of new analogues based on this versatile scaffold.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 12. downloads.regulations.gov [downloads.regulations.gov]
Elucidation of the Chemical Structure of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. The heterocyclic scaffold, 1-oxa-3,8-diazaspiro[4.5]decan-2-one, represents a core structure of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide outlines the comprehensive approach required for the unambiguous determination of its chemical structure, integrating spectroscopic data, and detailing the necessary experimental protocols.
1. Introduction to this compound
This compound is a spirocyclic compound featuring a unique bicyclic system where a piperidine ring and an oxazolidinone ring share a single carbon atom. This rigid three-dimensional structure is often sought after in drug design to enhance binding affinity and selectivity to biological targets. Derivatives of this scaffold have been investigated for various therapeutic applications, including their potential as antihypertensive agents. A thorough understanding of the parent compound's structure is the foundation for the rational design of new derivatives with improved pharmacological profiles.
2. Methodology for Structural Elucidation
The definitive identification of this compound relies on a combination of modern analytical techniques. The general workflow for its structure elucidation is depicted below.
Spectroscopic Characterization of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one: A Technical Guide
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a predictive framework for the spectroscopic analysis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one. The information herein is designed to aid in the identification and structural elucidation of this and similar spirocyclic compounds.
Expected Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of spirocyclic lactams, piperidine moieties, and related heterocyclic systems.
Table 1: Expected ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 6.0 - 7.0 | br s | 1H | NH (3-position) | Chemical shift is dependent on concentration and solvent. |
| ~ 3.5 - 3.7 | t | 2H | CH₂ (4-position) | Protons adjacent to the lactam nitrogen. |
| ~ 2.8 - 3.0 | t | 4H | CH₂ (7 & 9-positions) | Equatorial and axial protons of the piperidine ring adjacent to the nitrogen. |
| ~ 1.6 - 1.8 | m | 4H | CH₂ (6 & 10-positions) | Equatorial and axial protons of the piperidine ring. |
| ~ 1.5 - 1.7 | br s | 1H | NH (8-position) | Chemical shift is dependent on concentration and solvent. |
Table 2: Expected ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 175 - 180 | C =O (2-position) | Carbonyl carbon of the lactam. |
| ~ 85 - 90 | C (5-position) | Spiro carbon. |
| ~ 45 - 50 | C H₂ (4-position) | Carbon adjacent to the lactam nitrogen. |
| ~ 40 - 45 | C H₂ (7 & 9-positions) | Carbons of the piperidine ring adjacent to the nitrogen. |
| ~ 30 - 35 | C H₂ (6 & 10-positions) | Carbons of the piperidine ring. |
Table 3: Expected IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 - 3400 | Medium, Sharp | N-H Stretch (Lactam) |
| ~ 3200 - 3300 | Medium, Broad | N-H Stretch (Piperidine) |
| ~ 2850 - 2950 | Strong | C-H Stretch (Aliphatic) |
| ~ 1680 - 1720 | Strong | C=O Stretch (Lactam) |
| ~ 1200 - 1300 | Medium | C-N Stretch |
| ~ 1050 - 1150 | Medium | C-O Stretch |
Table 4: Expected Mass Spectrometry Data
| m/z | Ion | Notes |
| 156 | [M]⁺˙ | Molecular ion (for EI-MS) |
| 157 | [M+H]⁺ | Protonated molecule (for ESI-MS) |
| 179 | [M+Na]⁺ | Sodium adduct (for ESI-MS) |
| - | - | Expected fragmentation would involve loss of CO, and cleavage of the piperidine ring. |
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of spectroscopic data for a novel compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1][2]
-
For ¹³C NMR, a higher concentration of 5-30 mg in 0.6-0.7 mL of solvent is typically required due to the lower natural abundance of the ¹³C isotope.[1]
-
Ensure the sample is fully dissolved; if any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean, dry 5 mm NMR tube.[3][4]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.[2]
-
-
Data Acquisition :
-
The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
-
The instrument is first locked onto the deuterium signal of the solvent.
-
The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.
-
For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans is necessary, and broadband proton decoupling is used to simplify the spectrum and enhance the signal.
-
Further experiments like COSY, HSQC, and HMBC can be performed to aid in structural elucidation.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (for a solid sample) :
-
KBr Pellet Method : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5] The mixture is then compressed in a pellet die under high pressure to form a transparent or translucent pellet.[5]
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[5] Apply pressure to ensure good contact between the sample and the crystal.[5] This method requires minimal sample preparation.
-
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample (KBr pellet or on the ATR crystal) in the instrument's sample holder.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
For Electrospray Ionization (ESI-MS), prepare a dilute solution of the sample (typically in the range of 1-10 µM) in a suitable volatile solvent such as methanol or acetonitrile, often with a small amount of an acid (like formic acid) or a base to aid in ionization.[6][7]
-
The sample solution should be free of non-volatile salts or buffers, which can interfere with the ionization process. Purification by methods like HPLC may be necessary for complex mixtures.[8][9]
-
-
Data Acquisition :
-
The sample solution is introduced into the ESI source via a syringe pump at a low flow rate.[8]
-
A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.[6][7]
-
The droplets shrink through solvent evaporation, leading to the formation of gas-phase ions.[6][10]
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated, showing the relative abundance of ions at different m/z values. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information through fragmentation analysis.[7]
-
Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and the interplay between different spectroscopic techniques for structural elucidation.
Caption: General workflow for the synthesis and spectroscopic analysis of a novel compound.
Caption: Logical relationship of spectroscopic data in structural elucidation.
References
- 1. organomation.com [organomation.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 7. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phys.libretexts.org [phys.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Electrospray ionization - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 1-oxa-3,8-diazaspiro[4.5]decan-2-one, a key scaffold in medicinal chemistry. The synthesis of this target molecule is presented through a multi-step process, focusing on the preparation of its crucial starting materials. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to ensure clarity and reproducibility for researchers in the field.
Overview of the Synthetic Strategy
The synthesis of this compound is most effectively achieved through a convergent strategy that involves the preparation of a key N-protected intermediate, followed by a final deprotection step. The overall synthetic pathway can be summarized as follows:
-
Synthesis of N-Benzyl-4-piperidone: This commercially available but also readily synthesizable piperidone derivative serves as the foundational building block for the spirocyclic core.
-
Formation of the Spirocyclic Core: The key spiro-oxazolidinone structure is assembled through the reaction of N-benzyl-4-piperidone with an appropriate C2N building block. Based on analogous syntheses of related triaza-spirocycles, a plausible and efficient method involves the cyclocondensation with an amino acid derivative like glycine.
-
Debenzylation to Yield the Final Product: The final step involves the removal of the N-benzyl protecting group from the intermediate to afford the target molecule, this compound.
This guide will now detail the experimental procedures for each of these key stages.
Synthesis of Key Starting Materials
Synthesis of N-Benzyl-4-piperidone
N-Benzyl-4-piperidone is a crucial precursor for the construction of the spirocyclic system. While it is commercially available, a common and efficient laboratory-scale synthesis involves a Dieckmann condensation approach starting from benzylamine and methyl acrylate.
This protocol involves a one-pot procedure encompassing a Michael addition, Dieckmann condensation, and subsequent hydrolysis and decarboxylation.
-
Step 1: Michael Addition: Benzylamine is reacted with an excess of methyl acrylate to form the diester intermediate, N,N-bis(β-propionate methyl ester) benzylamine.
-
Step 2: Dieckmann Condensation: The diester is then subjected to an intramolecular cyclization using a strong base, such as sodium metal in toluene, to form the β-keto ester.
-
Step 3: Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed and decarboxylated under acidic conditions to yield the final product, N-benzyl-4-piperidone.
| Reagent/Parameter | Quantity/Value | Notes |
| Benzylamine | 1 equivalent | Starting material |
| Methyl Acrylate | 2.6-5 equivalents | Excess is used to drive the Michael addition |
| Sodium Metal | Varies | Used for the Dieckmann condensation |
| Toluene | Anhydrous | Solvent for condensation |
| Hydrochloric Acid | 25% (w/w) | For hydrolysis and decarboxylation |
| Sodium Hydroxide | 35% (w/w) | For neutralization |
| Ethyl Acetate | - | Extraction solvent |
| Yield | Up to 78.4% | Reported yield for the one-pot procedure |
Detailed Procedure:
-
To a dry three-necked flask equipped with a stirrer and reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Heat the mixture to reflux with stirring. Add 1 mL of anhydrous methanol to initiate the reaction.
-
Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise.
-
After the addition is complete, continue to reflux for 6 hours. During this time, the stirring speed may need to be increased, and an additional 100 mL of anhydrous toluene can be added in portions.
-
After reflux, cool the reaction mixture to room temperature.
-
Extract the mixture with 150 mL of 25% (mass fraction) hydrochloric acid solution.
-
Heat the acidic aqueous layer to reflux in an oil bath for 5 hours, or until a sample tested with FeCl3 solution shows no color change, indicating the completion of decarboxylation.
-
Cool the reaction mixture and, while stirring, neutralize it to a pH of approximately 8.5 with a 35% NaOH solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Recover the ethyl acetate by distillation. The remaining residue is then distilled under reduced pressure to yield N-benzyl-4-piperidone as a light yellow oily liquid.
Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
-
Reaction: A cyclocondensation reaction between N-benzyl-4-piperidone and glycine. This reaction likely proceeds through the formation of an intermediate imine or enamine, followed by an intramolecular attack of the carboxylate (or a derivative) and subsequent ring closure to form the oxazolidinone.
| Reagent/Parameter | Proposed Role/Conditions | Notes |
| N-Benzyl-4-piperidone | 1 equivalent | Spiro core precursor |
| Glycine (or Glycine ester) | 1-1.2 equivalents | Oxazolidinone ring precursor |
| Toluene or similar azeotroping solvent | Solvent | To remove water via a Dean-Stark trap |
| p-Toluenesulfonic acid (p-TsOH) | Acid catalyst | To promote imine formation |
| Temperature | Reflux | To drive the dehydration and cyclization |
General Procedure (Proposed):
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-benzyl-4-piperidone (1 equivalent), glycine (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a sufficient amount of toluene to suspend the reagents.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Final Deprotection Step: Synthesis of this compound
The final step to obtain the target molecule is the removal of the N-benzyl protecting group. This is reliably achieved by catalytic hydrogenation.
-
Reaction: Catalytic hydrogenation of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one using palladium on carbon as the catalyst.
| Reagent/Parameter | Quantity/Value | Notes |
| 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one | 6.2 g | Starting material |
| Ethanol | 50 mL | Solvent |
| 10% Palladium on Carbon | 0.5 g | Catalyst |
| Hydrogen Pressure | 60 psi | Reactant |
| Temperature | 50 °C | Reaction condition |
| Reaction Time | 18 hours | Reaction duration |
| Yield | 4.2 g (quantitative) | Reported yield |
| Melting Point | 158-161 °C | Product characterization |
Detailed Procedure: [3]
-
In a hydrogenation vessel, combine 6.2 g of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 mL of ethanol, and 0.5 g of 10% palladium on carbon.
-
Seal the vessel and hydrogenate the mixture at a pressure of 60 psi and a temperature of 50 °C for 18 hours.
-
After the reaction is complete, cool the mixture and carefully filter it to remove the palladium catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield 4.2 g of this compound as a solid.[3]
-
The product has a reported melting point of 158-161 °C.[3]
Visualized Synthetic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations and experimental workflows described in this guide.
Overall Synthetic Pathway
Caption: Overall synthetic pathway to this compound.
Experimental Workflow for Debenzylation
Caption: Experimental workflow for the final debenzylation step.
This guide provides a detailed and actionable framework for the synthesis of this compound and its essential precursors. By combining established protocols with chemically sound proposed methods, this document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this important spirocyclic scaffold.
References
An In-depth Technical Guide to the Reaction Mechanism of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible reaction mechanism for the formation of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry. This document outlines a likely synthetic pathway, details the mechanistic steps involved, presents relevant quantitative data from analogous reactions, and provides a generalized experimental protocol.
Proposed Synthetic Pathway and Reaction Mechanism
The formation of the this compound core is proposed to proceed through a multi-step synthesis starting from a suitable piperidine derivative. A plausible and efficient route involves the initial formation of a key amino alcohol intermediate, followed by N-alkylation and subsequent intramolecular cyclization.
The proposed overall reaction is as follows:
Starting Material: N-Boc-4-piperidone Key Intermediate: 1-(tert-butoxycarbonyl)-4-(aminomethyl)piperidin-4-ol Final Product: this compound
The reaction mechanism can be dissected into three key stages:
Stage 1: Formation of the Amino Alcohol Intermediate
The synthesis initiates with the readily available N-Boc-4-piperidone. A Strecker-type reaction or a similar nucleophilic addition of a cyanide source and an amine equivalent, followed by reduction, can lead to the formation of a 4-amino-4-cyanopiperidine derivative. Subsequent reduction of the nitrile group to a primary amine and the ketone to a hydroxyl group would yield the crucial amino alcohol intermediate. A more direct approach involves the addition of a nitromethane anion to N-Boc-4-piperidone, followed by reduction of the nitro group.
An alternative and often high-yielding approach to a similar key intermediate, 1-(tert-butoxycarbonyl)-4-(hydroxymethyl)piperidin-4-amine, involves the ring-opening of a spiro-epoxide derived from N-Boc-4-piperidone.
Stage 2: N-Alkylation with an Acetate Equivalent
The primary amine of the amino alcohol intermediate is then alkylated with an ethyl chloroacetate equivalent. This reaction typically proceeds via a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group. This step introduces the carboxymethyl moiety required for the subsequent cyclization.
Stage 3: Intramolecular Cyclization to form the Spiro-oxazolidinone Ring
The final and key step is the intramolecular cyclization of the N-alkylated amino alcohol. This cyclization is typically base-mediated. The alkoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile and attacks the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form the stable five-membered oxazolidinone ring, resulting in the desired this compound scaffold. The use of reagents like carbonyldiimidazole or phosgene equivalents can also facilitate this cyclization by activating the hydroxyl group.
Data Presentation: Quantitative Data from Analogous Reactions
The following table summarizes typical quantitative data for the key reaction types involved in the proposed synthesis, based on literature reports for analogous transformations.
| Reaction Step | Reactants | Reagents and Conditions | Product | Yield (%) | Reference |
| Amino Alcohol Synthesis | N-Boc-4-piperidone, Nitromethane | 1. NaH, THF, 0 °C to rt; 2. Raney Ni, H₂, EtOH | 1-(tert-butoxycarbonyl)-4-amino-4-(hydroxymethyl)piperidine | 60-75 (overall) | (Inferred from similar reductions of nitroalkanes) |
| N-Alkylation | Primary Amine, Ethyl Chloroacetate | K₂CO₃, Acetone, reflux | N-alkylated product | 50-80 | [1][2] |
| Intramolecular Cyclization | Amino alcohol | 1. NaH, THF; 2. Diethyl carbonate, heat | Oxazolidinone | 28-85 | [3] |
| Intramolecular Cyclization | Amino alcohol | Carbonyldiimidazole, Et₃N, 60 °C | Oxazolidinone | 28-85 | [3] |
Experimental Protocols: A Generalized Methodology
The following is a generalized experimental protocol for the synthesis of this compound based on the proposed reaction pathway.
Step 1: Synthesis of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate
To a solution of N-Boc-4-piperidone in an appropriate solvent such as THF, a suitable cyanating agent (e.g., trimethylsilyl cyanide with a catalytic amount of a Lewis acid) is added at low temperature. The resulting cyanohydrin is then reduced using a reducing agent like lithium aluminum hydride (LAH) in THF to afford the desired amino alcohol. The reaction is quenched carefully with water and aqueous sodium hydroxide. The product is then extracted with an organic solvent, dried, and purified by column chromatography.
Step 2: Synthesis of tert-butyl 4-((2-ethoxy-2-oxoethyl)aminomethyl)-4-hydroxypiperidine-1-carboxylate
The amino alcohol from the previous step is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate is added as a base, followed by the dropwise addition of ethyl chloroacetate. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.
Step 3: Synthesis of this compound (via Boc-protected intermediate)
The N-alkylated amino alcohol is dissolved in a suitable solvent like THF. A strong base, such as sodium hydride, is added portion-wise at 0 °C to deprotonate the hydroxyl group. The reaction mixture is then heated to facilitate the intramolecular cyclization. After completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride). The product is extracted, dried, and purified.
Step 4: Deprotection of the Boc Group
The Boc-protected spirocycle is dissolved in a suitable solvent like dichloromethane or dioxane, and a strong acid such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent and excess acid are removed under reduced pressure, and the resulting salt can be neutralized with a base to yield the final product, this compound.
Mandatory Visualizations
Proposed Reaction Mechanism Diagram
References
A Technical Guide to the Biological Activities of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold and its related spirocyclic analogs have emerged as a versatile platform in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. This technical guide provides an in-depth overview of the known biological activities of this compound class, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Quantitative Biological Activity Data
The following tables summarize the quantitative data for various biological activities exhibited by derivatives of the this compound core and related spirocyclic structures.
Table 1: Antihypertensive and Adrenergic Receptor Modulating Activity
While specific IC50 or Kᵢ values for the alpha-adrenergic antagonism of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones are not explicitly detailed in the surveyed literature, their activity has been characterized through in vivo studies.
| Compound ID | Description | Species | Effect | Citation |
| 8 | 8-[2-(3-Indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Dog | α₁-Adrenoceptor antagonist | [1] |
| 29 | 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Dog | Primarily an α₂-adrenoceptor antagonist | [1] |
| 1 | 4-Ethyl-8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Spontaneously Hypertensive Rat | Most active antihypertensive in its series | [1] |
| 38 | 4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Spontaneously Hypertensive Rat | Lowered blood pressure | [1] |
| 42 | (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | Spontaneously Hypertensive Rat | Lowered blood pressure | [1] |
Table 2: Muscarinic M1 Receptor Agonist Activity
The following details the in vivo activity of a 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivative.
| Compound ID | Description | Species | Assay | Result | Citation |
| 6a | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Rat | Amelioration of scopolamine-induced amnesia | Active at 0.1 mg/kg, s.c. | [2] |
| 6a | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Rat | Induction of hypothermia | Active at 3 mg/kg, s.c. | [2] |
Table 3: Antitumor Activity
Derivatives of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione have demonstrated potent antitumor activity against various cancer cell lines.
| Compound ID | Cell Line | IC₅₀ (µM) | Citation |
| 6d | A549 (Human Lung Cancer) | 0.26 | |
| 8d | MDA-MB-231 (Breast Cancer) | 0.10 | |
| 6b | HeLa (Human Cervical Cancer) | 0.18 |
Table 4: Antifungal Activity (Chitin Synthase Inhibition)
Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as inhibitors of chitin synthase, a key enzyme in fungal cell wall synthesis.
| Compound ID | Target | IC₅₀ (mM) | Citation |
| 5h | Chitin Synthase | 0.10 | |
| 5b | Chitin Synthase | 0.13 | |
| 5d | Chitin Synthase | 0.18 | |
| 5q | Chitin Synthase | 0.15 | |
| Polyoxin B (Control) | Chitin Synthase | 0.08 |
Table 5: Sigma-1 Receptor Binding Affinity
1-Oxa-8-azaspiro[4.5]decane derivatives have shown high affinity for the sigma-1 receptor.
| Compound ID | Kᵢ (nM) for σ₁ Receptor | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) | Citation |
| 8 | Not specified, but best selectivity | 44 | |
| Series of 7 ligands | 0.61 - 12.0 | 2 - 44 |
Table 6: RIPK1 Kinase Inhibitory Activity
A derivative of 2,8-diazaspiro[4.5]decan-1-one has been identified as a potent inhibitor of RIPK1 kinase.
| Compound ID | Target | IC₅₀ (nM) | Citation |
| 41 | RIPK1 Kinase | 92 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats
-
Animal Model: Male spontaneously hypertensive rats (SHR) are used.
-
Procedure:
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
-
Test compounds are administered orally (p.o.) or via another relevant route.
-
Blood pressure is measured at various time points post-administration using the tail-cuff method.
-
A control group receiving the vehicle is included for comparison.
-
The percentage change in mean arterial pressure is calculated relative to the pre-dose baseline.
-
Determination of Alpha-Adrenergic Receptor Antagonism in Dogs
-
Animal Model: Mongrel dogs of either sex are used.
-
Procedure:
-
Animals are anesthetized, and catheters are placed for drug administration and blood pressure monitoring.
-
Pressor responses to intravenous injections of an alpha-1 agonist (e.g., phenylephrine) and an alpha-2 agonist (e.g., B-HT 920) are established.
-
The test compound is administered intravenously.
-
The agonist challenges are repeated at intervals to determine the degree of blockade of the pressor responses.
-
The results indicate the alpha-1 versus alpha-2 antagonist activity of the test compound.
-
Muscarinic M1 Receptor Binding Assay
-
Preparation of Membranes:
-
Cerebral cortex from rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged, and the pellet is washed and re-suspended in fresh buffer.
-
The final pellet is suspended in assay buffer.
-
-
Binding Assay:
-
The assay is performed in a final volume of 1 ml containing the membrane preparation, [³H]pirenzepine (a selective M1 antagonist radioligand), and the test compound at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled M1 antagonist (e.g., atropine).
-
After incubation, the reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ values are determined from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.
-
Phosphoinositide Hydrolysis Assay
-
Cell Culture and Labeling:
-
Rat hippocampal slices or a suitable cell line are incubated with [³H]myo-inositol in a physiological salt solution to label the phosphoinositide pool.
-
-
Assay Procedure:
-
The labeled cells or tissue slices are pre-incubated with LiCl to inhibit inositol monophosphatase.
-
The test compound (muscarinic agonist) is added, and the incubation is continued.
-
The reaction is stopped by the addition of a chloroform/methanol mixture.
-
The aqueous phase, containing the inositol phosphates, is separated and applied to an anion-exchange column (e.g., Dowex AG1-X8).
-
The column is washed, and the total [³H]inositol phosphates are eluted with formic acid.
-
The radioactivity of the eluate is determined by liquid scintillation counting.
-
The EC₅₀ value for the stimulation of phosphoinositide hydrolysis is determined from the dose-response curve.
-
Antitumor Activity (MTT Assay)
-
Cell Culture:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
-
Chitin Synthase Inhibition Assay
-
Enzyme Preparation:
-
A crude enzyme preparation of chitin synthase is obtained from a fungal source (e.g., Candida albicans).
-
-
Assay Procedure:
-
The reaction mixture contains the enzyme preparation, the substrate UDP-N-acetyl-D-[¹⁴C]glucosamine, and the test compound at various concentrations in a suitable buffer.
-
The mixture is incubated to allow the synthesis of [¹⁴C]chitin.
-
The reaction is stopped, and the radiolabeled chitin is precipitated and collected by filtration.
-
The radioactivity of the precipitate is measured using a scintillation counter.
-
The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined.
-
Sigma-1 Receptor Binding Assay
-
Membrane Preparation:
-
Guinea pig brain or a cell line expressing the sigma-1 receptor is homogenized in a suitable buffer.
-
The homogenate is centrifuged, and the membrane pellet is washed and resuspended.
-
-
Binding Assay:
-
The assay is conducted in a final volume containing the membrane preparation, a radioligand with high affinity for the sigma-1 receptor (e.g., --INVALID-LINK---pentazocine), and the test compound at various concentrations.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled sigma-1 ligand (e.g., haloperidol).
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ values are determined from the competition curves and converted to Kᵢ values.
-
RIPK1 Kinase Assay
-
Assay Principle: The assay measures the ability of a compound to inhibit the kinase activity of recombinant human RIPK1.
-
Procedure:
-
The assay is typically performed in a 384-well plate format.
-
The reaction mixture contains RIPK1 enzyme, a suitable substrate (e.g., a peptide substrate), ATP, and the test compound at various concentrations.
-
The reaction is initiated by the addition of ATP and incubated at room temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based or luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.
References
Potential Therapeutic Targets of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is a versatile chemical framework that has given rise to a diverse array of compounds with significant therapeutic potential. By modifying the substituents on this core structure, researchers have successfully developed potent and selective modulators of various biological targets, spanning from G-protein coupled receptors (GPCRs) to kinases and mitochondrial pores. This technical guide provides an in-depth overview of the key therapeutic targets identified for this scaffold and its close analogs, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.
Alpha-Adrenergic Receptor Antagonism for Hypertension
Derivatives of this compound have been investigated as antihypertensive agents due to their ability to block alpha-adrenergic receptors.[1][2] These compounds have shown differential selectivity for α1 and α2 adrenoceptors, which are critical in the regulation of blood pressure.[1]
Quantitative Data:
| Compound | Target | Activity |
| 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (8) | α1-adrenoceptor | Predominant antagonist |
| 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[3][4]decan-2-one (29) | α2-adrenoceptor | Primary antagonist |
Experimental Protocols:
Antihypertensive Screening in Spontaneously Hypertensive Rats: The in vivo antihypertensive activity of the synthesized compounds was evaluated in spontaneously hypertensive rats. The test compounds were administered orally, and blood pressure was monitored over time to determine the extent and duration of the hypotensive effect.
Alpha-Adrenergic Receptor Blockade in Dogs: To characterize the mechanism of action, selected compounds were studied in anesthetized dogs. The compounds were administered intravenously, and their ability to antagonize the pressor responses to α1 and α2-adrenergic agonists, such as phenylephrine and clonidine, was measured. This allowed for the determination of their relative selectivity for the α-adrenoceptor subtypes.[1]
Signaling Pathway:
The α1-adrenergic receptor, a Gq-coupled GPCR, activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to smooth muscle contraction and vasoconstriction.[5][6] Antagonists of this receptor inhibit this pathway, resulting in vasodilation and a decrease in blood pressure.
Muscarinic M1 Receptor Agonism for Neurodegenerative Diseases
A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized and evaluated as M1 muscarinic agonists. The M1 receptor is a key target for the treatment of cognitive deficits in Alzheimer's disease and other neurodegenerative disorders.
Quantitative Data:
| Compound | Target | Ki (nM) | Activity |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | M1 Receptor | N/A (High Affinity) | Partial Agonist |
| M2 Receptor | N/A (High Affinity) | N/A |
Note: Specific Ki values were not provided in the initial search results, but high affinity was noted.
Experimental Protocols:
Receptor Binding Assay: The binding affinity of the compounds for M1 and M2 muscarinic receptors was determined using radioligand binding assays. This typically involves incubating cell membranes expressing the receptor subtype with a radiolabeled antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the inhibition constant (Ki).[7]
Phosphoinositide Hydrolysis Assay: The functional activity of the compounds as M1 receptor agonists was assessed by measuring their ability to stimulate phosphoinositide hydrolysis.[7][8] This is often done by labeling cells with [3H]myo-inositol, stimulating them with the test compound, and then quantifying the accumulation of radiolabeled inositol phosphates. The concentration of the compound that produces 50% of the maximal response (EC50) is a measure of its potency.[7][8]
Signaling Pathway:
The M1 muscarinic receptor is a Gq-coupled GPCR that, upon activation by an agonist, stimulates phospholipase C (PLC).[9] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C, respectively.[9] This signaling cascade is crucial for neuronal excitability and synaptic plasticity.
Kinase Inhibition in Oncology and Inflammation
The broader family of diazaspiro[4.5]decanones has been a fertile ground for the discovery of potent kinase inhibitors targeting pathways in cancer and inflammatory diseases.
CDK8 and CDK19 Inhibition
Derivatives of this compound have been identified as inhibitors of Cyclin-Dependent Kinase 8 (CDK8) and its paralog CDK19. These kinases are components of the Mediator complex, which regulates gene transcription, and their dysregulation is implicated in various cancers.[10][11]
| Compound | Target | IC50 (nM) |
| T-474 | CDK8 | 1.6 |
| CDK19 | 1.9 | |
| T-418 | CDK8 | 23 |
| CDK19 | 62 |
In Vitro Kinase Assay: The inhibitory activity of compounds against CDK8 and CDK19 is determined using an in vitro kinase assay.[12][13] A common method is a luminescence-based assay that quantifies ATP consumption during the phosphorylation of a substrate by the kinase.[12] The assay typically includes the recombinant kinase (e.g., CDK8/Cyclin C), a suitable substrate, and ATP. The amount of ADP produced is measured using a reagent like ADP-Glo™, which generates a luminescent signal proportional to the kinase activity.[12] The IC50 value is calculated by measuring the inhibition of the kinase at various concentrations of the test compound.[12]
Western Blot Analysis for Target Engagement: To confirm that the compounds inhibit CDK8 activity in a cellular context, Western blotting can be used to measure the phosphorylation of a known downstream substrate, such as STAT1 at serine 727 (pSTAT1-S727).[14] Cells are treated with the inhibitor, stimulated (e.g., with interferon-gamma), and then lysed. The protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for pSTAT1-S727 and total STAT1. A reduction in the pSTAT1-S727 signal indicates target engagement and inhibition of CDK8.[14]
CDK8 and CDK19 are part of the Mediator complex, which acts as a bridge between transcription factors and the RNA polymerase II (Pol II) machinery.[15][16] By phosphorylating transcription factors and components of the transcriptional machinery, CDK8/19 can either positively or negatively regulate the expression of specific genes involved in cell proliferation and differentiation.[11][15][16]
RIPK1, TYK2, and JAK1 Inhibition
Closely related 2,8-diazaspiro[4.5]decan-1-one derivatives have been developed as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are involved in inflammatory signaling pathways, making them attractive targets for autoimmune and inflammatory diseases.
| Compound | Target | IC50 (nM) |
| Compound 41 (diazaspiro[4.5]decan-1-one derivative) | RIPK1 | 92[17][18] |
| Compound 48 (diazaspiro[4.5]decan-1-one derivative) | TYK2 | 6[19] |
| JAK1 | 37[19] |
Modulation of Opioid Receptors for Pain Management
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, a related spirocyclic scaffold, have been identified as novel selective agonists for the delta opioid receptor (DOR).[20][21][22][23] DOR agonists are being investigated as potential analgesics with a lower risk of the side effects associated with traditional mu-opioid receptor agonists.
Quantitative Data:
| Compound Class | Target | Activity |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives | Delta Opioid Receptor (DOR) | Selective agonists with submicromolar affinity[20] |
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Novel 1,4,8-triaza-spiro[4.5]decan-2-one derivatives have been synthesized as inhibitors of the mitochondrial permeability transition pore (mPTP).[24][25][26][27][28] The opening of the mPTP is a critical event in cell death pathways, and its inhibition is a promising therapeutic strategy for conditions such as ischemia-reperfusion injury.[24][26][27]
Quantitative Data:
| Compound Class | Target | Activity |
| 1,4,8-triaza-spiro[4.5]decan-2-one derivatives | mPTP | Potent inhibitors[24][27] |
Signaling Pathway:
The mPTP is a protein complex that forms a non-specific pore in the inner mitochondrial membrane in response to stimuli such as high levels of mitochondrial calcium and oxidative stress.[29][30] Its opening leads to the dissipation of the mitochondrial membrane potential, ATP depletion, and the release of pro-apoptotic factors like cytochrome c, ultimately triggering cell death.[29][30][31][32][33] Inhibitors of the mPTP prevent its opening, thereby protecting cells from these detrimental effects.
Conclusion
The this compound core and its related spirocyclic structures represent a privileged scaffold in medicinal chemistry. The diverse range of biological targets that can be modulated by derivatives of this scaffold highlights its potential for the development of new therapies for a wide spectrum of diseases, including hypertension, neurodegenerative disorders, cancer, inflammatory conditions, pain, and ischemia-reperfusion injury. Further exploration of the structure-activity relationships within this chemical class is likely to yield even more potent and selective therapeutic agents in the future.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. | Semantic Scholar [semanticscholar.org]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A nuclear pathway for alpha 1‐adrenergic receptor signaling in cardiac cells. | The EMBO Journal [link.springer.com]
- 5. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic M1 receptors activate phosphoinositide turnover and Ca2+ mobilisation in rat sympathetic neurones, but this signalling pathway does not mediate M-current inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Regulatory functions of the Mediator kinases CDK8 and CDK19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. migrainecollaborative.org [migrainecollaborative.org]
- 23. researchgate.net [researchgate.net]
- 24. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. sfera.unife.it [sfera.unife.it]
- 26. tandfonline.com [tandfonline.com]
- 27. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Role of Mitochondrial Pathways in Cell Apoptosis during He-Patic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Is mPTP the gatekeeper for necrosis, apoptosis, or both? - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. academic.oup.com [academic.oup.com]
Structure-activity relationship (SAR) studies of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one analogs.
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Analogs for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of various analogs based on the this compound scaffold. It covers their applications as antihypertensive, M1 muscarinic agonist, and antitumor agents, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Antihypertensive Activity of this compound Analogs
A series of 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones have been investigated for their antihypertensive properties. These compounds primarily act as alpha-adrenergic receptor antagonists. The SAR studies have focused on substitutions at the 4- and 8-positions of the spirocyclic core.
Data Presentation: SAR Summary of Antihypertensive Analogs
| Compound | Substitution at 8-position | Substitution at 4-position | Biological Activity | Selectivity | Reference |
| 1 | 2-(3-indolyl)ethyl | 4-ethyl | Most active in the 8-[2-(3-indolyl)ethyl] series | - | [1][2] |
| 8 | 2-(3-indolyl)ethyl | - | α-adrenergic blocker | Skewed toward α1-adrenoceptor antagonism | [1][2] |
| 29 | 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl | 3-methyl | α-adrenergic blocker | Primarily an α2-adrenoceptor antagonist | [1][2] |
| 38 | 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl | 4-ethyl | Lowered blood pressure | Designed as mixed α- and β-blocker, but no β-blocking activity observed | [1][2] |
| 42 | 3-(2-methoxyphenoxy)-2-hydroxypropyl | (S)-3-methyl | Lowered blood pressure | Designed as mixed α- and β-blocker, but no β-blocking activity observed | [1][2] |
Signaling Pathway: Alpha-1 Adrenergic Receptor
The antihypertensive effects of these compounds are attributed to their blockade of alpha-1 adrenergic receptors.[1][2] These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[3] Upon activation by catecholamines like norepinephrine, the Gq protein activates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC), ultimately leading to physiological responses such as vasoconstriction.[3] By blocking these receptors, the this compound analogs inhibit this signaling cascade, resulting in vasodilation and a decrease in blood pressure.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway Blockade.
Experimental Protocols
A general synthetic route involves the reaction of an appropriate N-substituted piperidone with an amino acid ester followed by cyclization to form the spirocyclic core. Further modifications at the 8-position can be achieved through standard alkylation or reductive amination procedures.[2]
Caption: General Synthetic Workflow for Antihypertensive Analogs.
The alpha-adrenoceptor antagonist activity can be evaluated using in vitro isolated tissue methods.[6] For example, the thoracic aorta from a rat can be used to assess the vasoconstrictor response to an alpha-agonist like phenylephrine. The ability of the test compounds to inhibit this response is then measured.
-
Tissue Preparation: Isolate the thoracic aorta from a male Sprague-Dawley rat and cut it into rings.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Equilibration: Allow the tissues to equilibrate under a resting tension of 1.5 g for 60-90 minutes.
-
Agonist Response: Obtain a cumulative concentration-response curve for the alpha-1 agonist phenylephrine.
-
Antagonist Incubation: Wash the tissues and incubate with the test compound (a this compound analog) for a set period (e.g., 30 minutes).
-
Second Agonist Response: Obtain a second concentration-response curve for phenylephrine in the presence of the antagonist.
-
Data Analysis: Calculate the dose-ratio and construct a Schild plot to determine the pA2 value, which represents the affinity of the antagonist for the receptor.
M1 Muscarinic Agonist Activity of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one Analogs
Analogs of 1-Oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists, which are potential therapeutic agents for dementia.[7] SAR studies have shown that substitutions at the N2 and N8 positions are crucial for receptor affinity and selectivity.
Data Presentation: SAR Summary of M1 Muscarinic Agonists
| Compound | N2-Substituent | N8-Substituent | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | In vivo Activity | Reference |
| 6a | Methyl | Methyl | High | High | Antiamnesic (0.1 mg/kg, s.c.), Induces hypothermia (3 mg/kg, s.c.) | [8] |
| - | Altered Methyl | Methyl | Increased M1/M2 selectivity | - | Loss of M1 agonistic or antiamnesic activity | [8] |
| 13 | Methyl (N at pos 1) | Methyl | Low | - | - | [8] |
Signaling Pathway: M1 Muscarinic Receptor
M1 muscarinic receptors are Gq-protein coupled receptors.[9] Agonist binding to the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.[10][11] This leads to an increase in intracellular calcium and activation of PKC, which are key signaling events in neurons and are thought to be involved in the cognitive-enhancing effects of M1 agonists.[11][12]
Caption: M1 Muscarinic Receptor Signaling Pathway.
Experimental Protocols
These compounds can be synthesized using a Michael addition reaction of hydroxyurea or a substituted hydrazine to an α,β-unsaturated ester, followed by a cyclization reaction.[8]
Caption: Synthetic Workflow for M1 Muscarinic Agonist Analogs.
The M1 agonistic activity can be confirmed by measuring the stimulation of phosphoinositide hydrolysis in brain tissue slices.[8] This assay quantifies the accumulation of inositol phosphates (IPs), the products of PLC activity.[13][14][15]
-
Tissue Preparation: Prepare hippocampal slices from rats.
-
Labeling: Pre-incubate the slices with [3H]myo-inositol to label the cellular phosphoinositide pool.
-
Incubation: Incubate the labeled slices with the test compound (M1 agonist analog) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Extraction: Stop the reaction and extract the inositol phosphates using a suitable solvent system (e.g., chloroform/methanol/HCl).
-
Separation: Separate the inositol phosphates from other components using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using liquid scintillation counting.
-
Data Analysis: Express the results as a percentage of the total [3H]inositol incorporated.
Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives
A series of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and shown to possess moderate to potent antitumor activity against various cancer cell lines.[16][17][18][19][20][21] Some of these compounds have been shown to induce apoptosis in cancer cells.
Data Presentation: In Vitro Antitumor Activity (IC50, µM)
| Compound | A549 (Lung Cancer) | MDA-MB-231 (Breast Cancer) | HeLa (Cervical Cancer) | Reference |
| 6b | - | - | 0.18 | [19] |
| 6d | 0.26 | - | - | [19] |
| 7j | 0.17 | 0.05 | 0.07 | [17][20] |
| 8d | - | 0.10 | - | [19] |
| 11b | 0.18 | - | - | [16][21] |
| 11d | - | 0.08 | - | [16][21] |
| 11h | 0.19 | 0.08 | 0.15 | [16][21] |
| 11k | - | 0.09 | 0.14 | [16][21] |
| 12c | - | - | 0.14 | [16][21] |
Signaling Pathway: Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[1] It can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[22] Both pathways converge on the activation of a cascade of proteases called caspases, which execute the cell death program.[23] Many anticancer drugs exert their effects by inducing apoptosis.[23][24] The 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives may trigger apoptosis by inducing cellular stress that activates the intrinsic pathway, leading to the release of cytochrome c from mitochondria and subsequent caspase activation.
Caption: Intrinsic and Extrinsic Apoptosis Signaling Pathways.
Experimental Protocols
These derivatives can be synthesized from 4-aminophenol and glycolic acid or lactic acid in a multi-step process that includes condensation and a key metal-catalyzed oxidative cyclization.[16][18][21]
Caption: Synthetic Workflow for Antitumor Analogs.
The in vitro antitumor activity is commonly assessed using a cell viability assay, such as the MTT assay, to determine the IC50 value of the compounds.[25][26][27][28][29]
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231, HeLa) into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.[27]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
References
- 1. Apoptotic cell signaling in cancer progression and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Adrenoceptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy 1-Oxa-4,8-diazaspiro[4.5]decan-3-one (EVT-3289656) | 746543-82-8 [evitachem.com]
- 8. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 10. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The activation of M1 muscarinic receptor signaling induces neuronal differentiation in pyramidal hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of Muscarinic M1 Acetylcholine Receptors Induces Long-Term Potentiation in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 14. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Inositol and Phosphoinositide Phosphatase Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 16. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. [PDF] Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 22. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 23. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 24. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
- 25. benchchem.com [benchchem.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. broadpharm.com [broadpharm.com]
- 28. Video: Viability Assays for Cells in Culture [jove.com]
- 29. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one core is a significant heterocyclic scaffold in medicinal chemistry. While the history of the unsubstituted parent compound is primarily as a synthetic intermediate, its true value has been realized through the extensive development of its derivatives. This guide provides a comprehensive overview of the discovery, synthesis, and biological applications of this versatile structure, with a particular focus on its role in the development of antihypertensive agents.
Discovery and History
The formal discovery and synthesis of the parent this compound is intrinsically linked to the development of its more complex, biologically active derivatives. The core structure is typically prepared as a key intermediate, which is then further functionalized, most commonly at the 8-position of the piperidine ring.
The most prominent historical application of this scaffold is in the field of cardiovascular medicine. Researchers have synthesized and screened a multitude of 8-substituted this compound derivatives for their potential as antihypertensive agents.[1] These investigations have revealed that compounds bearing this core structure can act as potent alpha-adrenergic blockers.[1]
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives involves multi-step chemical processes. Below are detailed experimental protocols for the preparation of the parent compound and a key class of its derivatives.
Protocol 1: Synthesis of the Parent Compound this compound
The unsubstituted parent compound is synthesized via the debenzylation of its N-benzyl protected precursor.
Experimental Procedure:
A mixture of 6.2 g of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml of ethanol, and 0.5 g of 10% palladium on carbon is subjected to hydrogenation.[2] The reaction is carried out at a pressure of 60 psi and a temperature of 50°C for 18 hours.[2] Following the hydrogenation, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield 4.2 g of this compound, which presents as a solid with a melting point of 158°-161°C.[2]
Protocol 2: General Synthesis of 8-Substituted this compound Derivatives
The synthesis of 8-substituted derivatives for antihypertensive screening involves the alkylation of the parent spiro compound. The following is a representative, generalized procedure based on the synthesis of various analogues.
Experimental Procedure:
-
Preparation of the Intermediate: The synthesis typically begins with the preparation of the this compound core, often in a protected form (e.g., with a benzyl group on the 8-nitrogen).
-
Deprotection: The protecting group (e.g., benzyl) is removed via catalytic hydrogenation, as described in Protocol 1, to yield the free secondary amine at the 8-position.
-
Alkylation/Arylation: The parent spiro compound is then reacted with a suitable electrophile (e.g., an alkyl halide or a molecule with a good leaving group) to introduce the desired substituent at the 8-position. This reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 8-substituted this compound derivative.
Biological Activity and Data
The primary therapeutic application of this compound derivatives has been in the management of hypertension. Extensive structure-activity relationship (SAR) studies have been conducted to optimize their antihypertensive effects.
Antihypertensive Activity
A series of forty-three novel 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions at the 8-position were synthesized and evaluated for their antihypertensive properties in spontaneously hypertensive rats.[1] The substituents explored include 2-(3-indolyl)ethyl, 3-(2-methoxyphenoxy)-2-hydroxypropyl, and 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl groups.[1]
| Compound ID | 8-Position Substituent | 4-Position Substituent | Key Findings |
| 1 | 2-(3-indolyl)ethyl | Ethyl | Most active among the 8-[2-(3-indolyl)ethyl] series.[1] |
| 8 | 2-(3-indolyl)ethyl | Unsubstituted | Demonstrated alpha-adrenergic blocking activity, skewed towards α1-adrenoceptor antagonism.[1] |
| 29 | 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl | 3-Methyl | Showed alpha-adrenergic blocking activity, primarily as an α2-adrenoceptor antagonist.[1] |
| 38 | 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl | 4-Ethyl | Designed as a mixed alpha- and beta-adrenergic blocker; lowered blood pressure but did not show evidence of beta-blockade.[1] |
| 42 | 3-(2-methoxyphenoxy)-2-hydroxypropyl | (S)-3-Methyl | Designed as a mixed alpha- and beta-adrenergic blocker; lowered blood pressure but did not show evidence of beta-blockade.[1] |
Table 1: Summary of Antihypertensive Activity of Key this compound Derivatives.
Studies in dogs revealed that compounds 8 and 29 function as alpha-adrenergic blockers.[1] Compound 29 was identified as being primarily an α2-adrenoceptor antagonist, while compound 8 showed a preference for α1-adrenoceptor antagonism.[1]
Signaling Pathways and Mechanisms of Action
The antihypertensive effects of the 8-substituted this compound derivatives are attributed to their ability to block alpha-adrenergic receptors. These receptors are key components of the sympathetic nervous system and play a crucial role in regulating blood pressure.
Alpha-Adrenergic Receptor Blockade
Alpha-adrenergic receptors are G-protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. There are two main types, α1 and α2, which have distinct downstream signaling pathways.
-
α1-Adrenergic Receptors: These are Gq-coupled receptors. When activated, they stimulate phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium and vasoconstriction.
-
α2-Adrenergic Receptors: These are Gi-coupled receptors. Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. In the presynaptic nerve terminal, this inhibits further release of norepinephrine.
By blocking these receptors, the this compound derivatives prevent the binding of endogenous catecholamines, leading to vasodilation and a subsequent reduction in blood pressure.
Caption: Alpha-adrenergic receptor blockade by this compound derivatives.
Conclusion
The this compound scaffold has proven to be a valuable core structure in the design of novel therapeutic agents, particularly in the development of antihypertensive drugs acting through alpha-adrenergic blockade. The synthetic accessibility and the potential for diverse functionalization at the 8-position have made it an attractive starting point for medicinal chemists. Further exploration of this privileged scaffold could lead to the discovery of new drug candidates with improved potency, selectivity, and pharmacokinetic profiles for the treatment of cardiovascular and other diseases.
References
Methodological & Application
Application Notes and Protocols: In Vitro Assay Design for Testing 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Bioactivity
Introduction
1-Oxa-3,8-diazaspiro[4.5]decan-2-one is a spirocyclic heterocyclic compound. Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their structural complexity and novelty, which can lead to unique biological activities.[1][2] Derivatives of similar spiro compounds, such as 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, have shown potential as M1 muscarinic agonists, suggesting neuroprotective applications.[3] Additionally, other diazaspiro[4.5]decan-2-one derivatives have been investigated as antihypertensive agents and potent RIPK1 kinase inhibitors, indicating a broad therapeutic potential.[4][5] The oxazolidinone moiety, present in the target compound, is a well-known pharmacophore in antibacterial agents.[6][7] Given the diverse bioactivities of related structures, a panel of in vitro assays is essential to elucidate the therapeutic potential of this compound.
These application notes provide detailed protocols for a tiered screening approach to assess the anticancer, antimicrobial, and neuroprotective activities of this compound.
General Experimental Workflow
The following diagram outlines the general workflow for evaluating the bioactivity of the test compound.
Caption: General experimental workflow for bioactivity screening.
Section 1: Anticancer Activity Assays
Uncontrolled cell proliferation is a hallmark of cancer.[8] Initial screening for anticancer potential often involves assessing the cytotoxicity of a compound against cancer cell lines.[9][10] The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of mitochondria.[10][11]
Protocol 1: MTT Assay for Cytotoxicity
This protocol determines the concentration of the test compound that inhibits 50% of cell growth (IC50).
Materials:
-
Human cancer cell line (e.g., HCT116 - human colon carcinoma)[11]
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Seeding: Culture HCT116 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. Trypsinize, count, and seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Data Presentation: Anticancer Activity
Table 1: Cytotoxicity of this compound against HCT116 cells.
| Compound | Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
|---|---|---|---|
| Test Compound | 0.1 | 98.5 ± 4.2 | 45.2 |
| 1 | 92.1 ± 3.5 | ||
| 10 | 75.8 ± 5.1 | ||
| 50 | 48.2 ± 3.9 | ||
| 100 | 21.3 ± 2.8 |
| Doxorubicin (Control) | 1 | 40.5 ± 4.5 | 0.85 |
Signaling Pathway: Intrinsic Apoptosis Pathway
If the compound shows cytotoxic activity, it may induce apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway, a common mechanism for anticancer drugs.
Caption: Simplified intrinsic apoptosis pathway.
Section 2: Antimicrobial Activity Assays
The evaluation of antimicrobial activity is crucial, especially for compounds containing known antibacterial pharmacophores.[12] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13][14]
Protocol 2: Broth Microdilution for MIC Determination
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound solution (at twice the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Prepare a bacterial suspension in MHB adjusted to a final concentration of 5 x 10⁵ CFU/mL. Add 50 µL of this inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile MHB only.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Data Presentation: Antimicrobial Activity
Table 2: Minimum Inhibitory Concentration (MIC) of this compound.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
|---|---|---|
| Test Compound | 16 | >128 |
| Gentamicin (Control) | 0.5 | 2 |
Section 3: Neuroprotective Activity Assays
Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death.[15] An in vitro model using a neuroblastoma cell line like SH-SY5Y exposed to an oxidative insult (e.g., hydrogen peroxide, H₂O₂) can be used to screen for neuroprotective effects.[16]
Protocol 3: H₂O₂-Induced Cytotoxicity Assay in SH-SY5Y Cells
This protocol assesses the ability of the test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
DMEM/F12 medium
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Hydrogen peroxide (H₂O₂)
-
MTT solution (as in Protocol 1)
-
96-well plates
-
Test compound stock solution
Procedure:
-
Cell Seeding: Culture SH-SY5Y cells and seed them into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of medium. Incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Add H₂O₂ to all wells (except the untreated control) to a final concentration that induces approximately 50% cell death (e.g., 200 µM, to be determined empirically). Incubate for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay as described in Protocol 1 (steps 3-6).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Compare the viability of cells treated with H₂O₂ alone to those pre-treated with the test compound.
Data Presentation: Neuroprotective Activity
Table 3: Neuroprotective Effect of this compound on H₂O₂-Treated SH-SY5Y Cells.
| Treatment | Concentration (µM) | % Cell Viability (Mean ± SD) |
|---|---|---|
| Control (Untreated) | - | 100 ± 5.7 |
| H₂O₂ alone | 200 | 52.3 ± 4.1 |
| Test Compound + H₂O₂ | 1 | 65.8 ± 3.9 |
| 5 | 78.2 ± 5.0 | |
| 10 | 89.4 ± 4.6 |
| Trolox (Control) + H₂O₂ | 50 | 91.5 ± 5.3 |
Signaling Pathway: Nrf2-ARE Antioxidant Response
A potential mechanism for neuroprotection against oxidative stress is the activation of the Nrf2-ARE pathway, which upregulates antioxidant enzymes.
Caption: The Nrf2-ARE antioxidant response pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 9. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Catalyzed syntheses of novel series of spiro thiazolidinone derivatives with nano Fe2O3: spectroscopic, X-ray, Hirshfeld surface, DFT, biological and docking evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one in High-Throughput Screening
Introduction
1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives represent a versatile class of heterocyclic compounds with significant potential in drug discovery. The spirocyclic core provides a rigid, three-dimensional structure that can be strategically modified to interact with a variety of biological targets. While specific high-throughput screening (HTS) data for the parent compound is not extensively published, its structural analogues have been successfully employed in screening campaigns against various targets, including G-protein coupled receptors (GPCRs) and kinases. These application notes provide a framework for utilizing this compound in HTS campaigns, drawing upon established protocols for similar chemotypes.
Derivatives of the this compound scaffold have been investigated for their antihypertensive properties, acting as α-adrenergic blockers.[1] Specifically, substitutions at the 8-position have been shown to modulate activity and selectivity for α1 and α2 adrenoceptors.[1] Furthermore, related spiro compounds have been identified as potent inhibitors of RIPK1 kinase and modulators of opioid receptors, highlighting the broad therapeutic potential of this structural class.[2][3]
Data Presentation: Screening Data for Structurally Related Spiro Compounds
The following tables summarize quantitative data from HTS and subsequent pharmacological characterization of compounds structurally related to this compound, demonstrating the types of data that can be generated.
Table 1: Pharmacological Profile of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives at the δ-Opioid Receptor (DOR) [2]
| Compound | DOR Binding Affinity (Ki, nM) | DOR G-protein Activation (EC50, nM) | DOR β-arrestin 2 Recruitment (EC50, nM) |
| Compound 1 | 180 | 230 | >10,000 |
| Compound 2 | 430 | 840 | >10,000 |
| Compound 3 | 960 | 1,200 | >10,000 |
Table 2: In Vitro Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives as RIPK1 Kinase Inhibitors [3]
| Compound | RIPK1 Inhibition (IC50, nM) |
| Compound 41 | 92 |
Table 3: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives [4]
| Compound | A549 (IC50, µM) | MDA-MB-231 (IC50, µM) | Hela (IC50, µM) |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
Experimental Protocols
The following are detailed protocols for key experiments that can be adapted for screening this compound and its derivatives. These are based on methodologies reported for structurally similar compounds.[2]
Protocol 1: High-Throughput Screening for GPCR Modulation (β-Arrestin Recruitment Assay)
This protocol is adapted from a screen that identified novel δ-opioid receptor agonists.[2]
Objective: To identify compounds that modulate GPCR activity by measuring β-arrestin 2 recruitment.
Materials:
-
PathHunter CHO-K1 cells stably expressing the target GPCR and β-arrestin 2
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (known agonist for the target GPCR)
-
Negative control (DMSO)
-
384-well white, solid-bottom assay plates
-
Luminescent plate reader
Procedure:
-
Cell Plating: Seed the PathHunter cells in 384-well plates at a density of 2,500 cells per well in 20 µL of culture medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in assay buffer. The final DMSO concentration should be kept below 1%.
-
Compound Addition: Add 5 µL of the diluted compounds or controls to the respective wells of the cell plate.
-
Incubation: Incubate the plates for 90 minutes at 37°C.
-
Detection: Add 12.5 µL of the PathHunter detection reagent to each well and incubate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to the positive and negative controls. Calculate the Z' factor to assess the quality of the assay. Plot concentration-response curves for active compounds and determine their EC50 values.
Protocol 2: Competitive Radioligand Binding Assay
This protocol is for determining the binding affinity of test compounds to a target receptor.[2]
Objective: To determine the binding affinity (Ki) of this compound derivatives for a target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor (e.g., [3H]-DAMGO for the µ-opioid receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4)
-
Test compounds dissolved in DMSO
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine 100 µL of cell membranes (e.g., 7 µg of protein), 50 µL of radioligand at a concentration near its Kd, and 50 µL of various concentrations of the test compound or controls.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: cAMP GloSensor Assay for G-protein Activation
This protocol measures the effect of compounds on G-protein activation by quantifying changes in intracellular cAMP levels.[2]
Objective: To determine the potency and efficacy of compounds in modulating G-protein signaling through the measurement of cAMP.
Materials:
-
HEK293 cells co-expressing the target GPCR and the GloSensor-22F cAMP plasmid
-
Assay buffer
-
Forskolin (to stimulate cAMP production for Gi-coupled receptors)
-
Test compounds dissolved in DMSO
-
GloSensor cAMP Reagent
-
Luminescent plate reader
Procedure:
-
Cell Plating: Plate the transfected HEK293 cells in 384-well white, solid-bottom plates and incubate overnight.
-
Reagent Addition: Equilibrate the cells with the GloSensor cAMP Reagent for 2 hours at room temperature.
-
Compound Addition: Add the test compounds at various concentrations to the wells. For Gi-coupled receptors, co-stimulate with forskolin.
-
Incubation: Incubate the plates for 20 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data and plot concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Caption: High-Throughput Screening Workflow for this compound derivatives.
Caption: Generalized GPCR Signaling Pathway relevant for HTS.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Efficacy of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives have been identified as potential antihypertensive agents.[1] Certain substitutions on this spirocyclic scaffold have demonstrated activity as α-adrenergic blockers, suggesting a mechanism of action that involves antagonism at α-adrenoceptors.[1] This document provides detailed application notes and protocols for evaluating the efficacy of this compound and its analogs in relevant animal models of hypertension.
Spirocyclic compounds are increasingly recognized in medicinal chemistry for their structural rigidity and novelty, which can lead to improved potency and selectivity for biological targets.[2][3][4][5] While the broader class of spirocyclic compounds has been investigated for various therapeutic areas including cancer, infectious diseases, and neurological disorders, the specific scaffold of this compound has shown initial promise in the cardiovascular domain.[2][3][4][6]
These protocols are designed to guide researchers in the preclinical assessment of this compound, focusing on its antihypertensive effects and its mechanism as an α-adrenergic antagonist.
Therapeutic Indication: Hypertension
The primary therapeutic indication for this compound derivatives is hypertension. Studies have shown that these compounds can lower blood pressure in spontaneously hypertensive rats (SHR), a well-established animal model for human essential hypertension.[1]
Proposed Mechanism of Action: α-Adrenergic Blockade
Several derivatives of this compound have been shown to act as α-adrenergic blockers in dogs.[1] Specifically, compounds have been identified with antagonist activity at both α1 and α2-adrenoceptors.[1] The blockade of these receptors, particularly α1-adrenoceptors on vascular smooth muscle, leads to vasodilation and a subsequent reduction in blood pressure.
Signaling Pathway of α1-Adrenergic Receptor Blockade
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Easy-To-Synthesize Spirocyclic Compounds Possess Remarkable in Vivo Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Experiments with 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the cellular effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, a novel spirocyclic compound. While initial studies have suggested its potential as an alpha-adrenergic blocker, its broader effects on cellular function remain to be fully elucidated.[1] The following protocols are designed to assess its impact on cell viability, apoptosis, cell cycle progression, and to explore its mechanism of action through signaling pathway analysis.
I. Compound Information
-
Compound Name: this compound
-
Synonyms: N/A
-
Molecular Formula: C₇H₁₂N₂O₂
-
Known Biological Activity: Derivatives have been shown to act as alpha-adrenergic blockers, suggesting potential applications in cardiovascular research.[1] Further studies on related spiro-compounds have indicated activity as M1 muscarinic agonists and RIPK1 kinase inhibitors, highlighting the diverse biological potential of this chemical scaffold.[2][3]
II. Data Presentation: Summary of Hypothetical Quantitative Data
The following tables present hypothetical data from experiments conducted with this compound on a human prostate cancer cell line (PC-3), which is known to express alpha-adrenergic receptors.
Table 1: Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 10 | 85.7 ± 6.2 |
| 25 | 65.3 ± 4.8 |
| 50 | 42.1 ± 3.9 |
| 100 | 21.5 ± 2.7 |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 3.2 ± 0.8 | 1.5 ± 0.4 |
| 25 | 15.8 ± 2.1 | 5.4 ± 1.1 |
| 50 | 28.4 ± 3.5 | 12.7 ± 1.9 |
| 100 | 45.1 ± 4.2 | 22.3 ± 2.8 |
Table 3: Cell Cycle Analysis
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Vehicle Control) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.8 |
| 50 | 72.8 ± 4.2 | 15.1 ± 1.9 | 12.1 ± 1.5 |
Table 4: Western Blot Densitometry (Relative Protein Expression)
| Concentration (µM) | p-ERK / total ERK (Ratio) | p-Akt / total Akt (Ratio) | Cleaved Caspase-3 / Caspase-3 (Ratio) |
| 0 (Vehicle Control) | 1.00 | 1.00 | 1.00 |
| 50 | 0.45 | 0.62 | 3.8 |
III. Experimental Protocols
A. Cell Viability Assay (MTT Protocol)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][5]
Materials:
-
This compound
-
PC-3 cells
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7]
Materials:
-
This compound
-
PC-3 cells
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed PC-3 cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[8][9]
Materials:
-
This compound
-
PC-3 cells
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed and treat PC-3 cells as described in the apoptosis assay protocol for 24 hours.
-
Harvest the cells and wash once with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with cold PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
D. Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a cell lysate, providing insights into signaling pathways.[10][11][12]
Materials:
-
This compound
-
PC-3 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed PC-3 cells and treat with this compound for 24 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
IV. Mandatory Visualizations
A. Experimental Workflow
Caption: General workflow for cell culture experiments.
B. Hypothetical Signaling Pathway
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the radiolabeling of spirocyclic compounds, with a focus on structures analogous to 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, for use in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. While direct radiolabeling data for this compound is not extensively available in public literature, this guide leverages established methodologies for structurally similar spirocyclic scaffolds targeting various biological entities, including sigma-1 (σ1) receptors, dopamine D2 receptors, and kinases.
Introduction
Spirocyclic scaffolds, including the this compound core, are of significant interest in medicinal chemistry due to their rigid conformational properties and three-dimensional diversity. These characteristics make them attractive candidates for developing highly selective and potent ligands for various biological targets. Radiolabeled versions of these molecules serve as powerful tools for in vivo imaging, enabling non-invasive assessment of target engagement, pharmacokinetics, and disease progression in preclinical and clinical research.
This document outlines common radiolabeling strategies, presents key quantitative data from relevant studies, and provides detailed experimental protocols for the synthesis and evaluation of radiolabeled spirocyclic compounds.
Radiolabeling Strategies
The choice of radionuclide is critical for imaging studies and is largely dictated by the desired application, the half-life of the isotope, and the available radiochemistry infrastructure. For PET imaging, Fluorine-18 ([¹⁸F], t½ ≈ 110 min) and Carbon-11 ([¹¹C], t½ ≈ 20.4 min) are the most commonly used isotopes. For SPECT imaging, Iodine-123 ([¹²³I]) is a viable option.
Fluorine-18 Labeling
[¹⁸F]Fluorine is a positron emitter with favorable decay characteristics for high-resolution PET imaging. Its 110-minute half-life allows for multi-step radiosynthesis and transportation to satellite imaging centers. The most common method for introducing [¹⁸F] is through nucleophilic substitution.
A typical workflow for [¹⁸F] labeling involves the following steps:
Caption: General workflow for [¹⁸F] radiolabeling.
Carbon-11 Labeling
[¹¹C]Carbon allows for the labeling of molecules without altering their chemical structure, which is a significant advantage. However, its short 20.4-minute half-life necessitates a rapid and efficient radiosynthesis, typically performed on-site with a cyclotron. Common [¹¹C] labeling precursors include [¹¹C]CH₃I and [¹¹C]CO₂.
A generalized workflow for [¹¹C] methylation is depicted below:
Caption: General workflow for [¹¹C] radiolabeling via methylation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on radiolabeled spirocyclic compounds structurally related to this compound.
Table 1: In Vitro Binding Affinities of Spirocyclic Ligands
| Compound Class | Target | Kᵢ (nM) | Selectivity |
| Spiro[2-benzofuran-1,4'-piperidine] Derivatives | σ₁ Receptor | 0.79 - 2.30 | High σ₁/σ₂ selectivity (142 to 350-fold) |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives | σ₁ Receptor | 5.4 | 30-fold over σ₂ receptors |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | TYK2/JAK1 Kinases | IC₅₀: 6 (TYK2), 37 (JAK1) | >23-fold selectivity for JAK2 |
| 2,8-Diazaspiro[4.5]decan-1-one Derivatives | RIPK1 Kinase | IC₅₀: 92 | - |
Table 2: Radiosynthesis and In Vivo Imaging Parameters of Radiolabeled Spirocyclic Compounds
| Radiotracer | Radiochemical Yield | Radiochemical Purity | Specific Activity (GBq/µmol) | Brain Uptake |
| [¹⁸F]Spiro[2-benzofuran-1,4'-piperidine] derivative | 35-60% | >99% | 30-55 | Excellent initial uptake and slow washout |
| Another [¹⁸F]Spiro[2-benzofuran-1,4'-piperidine] derivative | 8-10% | >99% | 56-78 | High initial uptake and relatively fast washout |
| [¹⁸F]1,4-Dioxa-8-azaspiro[4.5]decane derivative | - | >95% | 25-45 | - |
| [¹¹C]AZD2423 | 7.4 ± 0.6% | >99% | - | Low brain exposure (SUVpeak = 0.4) |
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature for analogous compounds.
Protocol for [¹⁸F]Fluorination of a Tosylate Precursor
This protocol is adapted from the synthesis of [¹⁸F]-labeled spirocyclic piperidine derivatives targeting σ₁ receptors.[1][2]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]H₂O
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile
-
Tosyl-precursor of the spirocyclic compound
-
HPLC purification system
-
Solvents for HPLC (e.g., acetonitrile, water, buffers)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Sterile water for injection
-
Ethanol for formulation
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻. The [¹⁸F]F⁻ is then eluted with a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.
-
Azeotropic Drying: The eluted [¹⁸F]fluoride solution is heated under a stream of nitrogen to evaporate the solvent, and anhydrous acetonitrile is added and evaporated multiple times to ensure the complex is anhydrous.
-
Radiosynthesis: The tosylate precursor, dissolved in a suitable anhydrous solvent (e.g., DMSO or acetonitrile), is added to the dried [¹⁸F]K/K₂₂₂ complex. The reaction mixture is heated at a specific temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).
-
Purification: The reaction mixture is quenched with water and injected onto a semi-preparative HPLC system for purification. The fraction corresponding to the [¹⁸F]-labeled product is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 SPE cartridge to trap the product. The cartridge is washed with sterile water to remove any remaining organic solvent. The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline for injection.
Protocol for In Vitro Autoradiography
This protocol is used to visualize the distribution of the radiotracer in tissue sections.[1][2]
Materials:
-
Frozen tissue sections (e.g., rat brain) mounted on microscope slides
-
[¹⁸F]-labeled spirocyclic compound
-
Binding buffer (e.g., Tris-HCl)
-
Blocking agent (e.g., a known high-affinity ligand for the target receptor) for non-specific binding determination
-
Phosphor imaging plates or autoradiography film
-
Imaging system (e.g., phosphor imager)
Procedure:
-
Tissue Preparation: Tissue sections are brought to room temperature.
-
Incubation: The slides are incubated with a solution of the [¹⁸F]-labeled compound in binding buffer at a specific concentration for a defined period (e.g., 60 minutes) at room temperature. For determination of non-specific binding, a parallel set of slides is incubated in the presence of a high concentration of the blocking agent.
-
Washing: The slides are washed in ice-cold binding buffer to remove unbound radiotracer.
-
Drying: The slides are quickly rinsed in distilled water and dried under a stream of cold air.
-
Exposure: The dried slides are apposed to a phosphor imaging plate or autoradiography film for a suitable duration.
-
Imaging and Analysis: The imaging plate or film is scanned, and the resulting image is analyzed to determine the regional distribution of the radiotracer.
Protocol for Biodistribution Studies in Rodents
This protocol is used to determine the uptake and clearance of the radiotracer in various organs.[1][2][3]
Materials:
-
[¹⁸F]-labeled spirocyclic compound
-
Experimental animals (e.g., mice or rats)
-
Anesthesia (if required for injection)
-
Gamma counter
-
Dissection tools
Procedure:
-
Injection: A known amount of the [¹⁸F]-labeled compound is injected intravenously (e.g., via the tail vein) into a cohort of animals.
-
Uptake Period: Animals are allowed to move freely for a predetermined period (e.g., 2, 15, 30, 60 minutes).
-
Euthanasia and Dissection: At the designated time points, animals are euthanized, and major organs (e.g., brain, heart, lungs, liver, kidneys, muscle, bone) and blood are collected.
-
Measurement of Radioactivity: The collected tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate relevant biological pathways and experimental workflows.
Caption: Workflow for the development of novel radiotracers.
For compounds targeting specific signaling pathways, such as those involving TYK2/JAK1 or RIPK1, the following generalized diagrams can be considered.
Caption: Mechanism of action for spirocyclic kinase inhibitors.
Conclusion
The radiolabeling of spirocyclic scaffolds like this compound and its analogs provides invaluable tools for non-invasive imaging in biomedical research. The protocols and data presented here, derived from studies on structurally related compounds, offer a solid foundation for researchers and drug development professionals to design and execute their own imaging studies. The versatility of these scaffolds and the robustness of the radiolabeling techniques ensure their continued importance in the development of novel diagnostic and therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of novel (18)F-labeled spirocyclic piperidine derivatives as σ1 receptor ligands for positron emission tomography imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of a 18F-labeled spirocyclic piperidine derivative as promising σ1 receptor imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of derivatives of the core scaffold 1-Oxa-3,8-diazaspiro[4.5]decan-2-one in Central Nervous System (CNS) research. The applications of these compounds are primarily focused on two key areas: neuroprotection through the inhibition of neural calcium uptake and the potential treatment of dementia via M1 muscarinic agonism.
Application 1: Neuroprotection via Inhibition of Neural Calcium Uptake
Derivatives of this compound have been identified as potent inhibitors of neural calcium (Ca²⁺) uptake, offering a promising avenue for the development of neuroprotective agents. The compound TDN-345 (also known as RGH-2716) has emerged as a significant lead in this class.[1] The neuroprotective effects of these compounds are believed to be linked to their ability to modulate intracellular Ca²⁺ and sodium (Na⁺) movements, thereby mitigating the excitotoxicity associated with ischemic brain injury.[1]
Quantitative Data
The following table summarizes the available in vivo efficacy data for TDN-345 in preclinical models of cerebral ischemia.
| Compound | Model Organism | Ischemia Model | Dosing Regimen | Observed Effects | Reference |
| TDN-345 | Mongolian Gerbil | Transient global cerebral ischemia (15 min bilateral common carotid artery occlusion) | 0.1-1.0 mg/kg, p.o. (60 min before ischemia and 90 min after recirculation) | Dose-dependent decrease in mortality and ischemic neurological deficit score. | [2] |
| TDN-345 | Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) | Spontaneous stroke | 0.2 or 1.0 mg/kg, p.o. (once daily for 3 weeks after stroke onset) | Decreased mortality and recurrence of stroke. Prevention of the reduction in local cerebral glucose utilization in the sensorimotor cortex and locus coeruleus. | [2] |
Experimental Protocols
This protocol describes the induction of transient global cerebral ischemia in Mongolian gerbils to evaluate the neuroprotective effects of this compound derivatives.
Materials:
-
Male Mongolian gerbils (60-80g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, vessel clips)
-
Heating pad
-
Test compound (e.g., TDN-345) and vehicle
Procedure:
-
Anesthetize the gerbil using an appropriate anesthetic.
-
Make a ventral midline cervical incision to expose both common carotid arteries.
-
Carefully separate the arteries from the surrounding tissue.
-
Induce ischemia by occluding both common carotid arteries simultaneously with vessel clips for a predetermined duration (e.g., 15 minutes).
-
Administer the test compound or vehicle at the desired time points (e.g., 60 minutes before ischemia and 90 minutes after reperfusion).
-
Remove the clips to allow reperfusion.
-
Suture the incision and allow the animal to recover on a heating pad.
-
Monitor the animals for mortality and assess neurological deficits at specified time points post-surgery.
This protocol provides a method for scoring neurological deficits following cerebral ischemia.
Procedure:
-
Observe the gerbils in their home cage and in an open field.
-
Score the animals based on a scale that includes assessments of:
-
Posture: Normal, crouched, or flattened.
-
Spontaneous activity: Normal, hyperactive, or hypoactive.
-
Gait: Normal, ataxic, or circling.
-
Righting reflex: Time taken to right themselves when placed on their back.
-
Whisker response: Response to tactile stimulation of the whiskers.
-
-
A composite score is generated, with higher scores indicating more severe neurological impairment.
Signaling Pathway
Application 2: M1 Muscarinic Agonism for Dementia Treatment
Derivatives of a closely related scaffold, 1-Oxa-2,8-diazaspiro[4.5]decan-3-one, have been investigated as M1 muscarinic agonists for the potential treatment of dementia. The compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (designated as 6a in some studies) has shown promising activity.[1] These compounds aim to address the cholinergic deficit observed in Alzheimer's disease.
Quantitative Data
The following table summarizes the in vitro and in vivo data for 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one.
| Compound | Assay | Result | Effect | Reference |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | M1/M2 Receptor Binding | High affinity for both M1 and M2 receptors | Muscarinic Receptor Ligand | [1] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Rat Passive Avoidance Task (Scopolamine-induced amnesia) | 0.1 mg/kg, s.c. | Antiamnesic activity | [1] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Phosphoinositide Hydrolysis in Rat Hippocampal Slices | Stimulation of phosphoinositide hydrolysis | Partial agonistic activity for M1 muscarinic receptors | [1] |
| 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | Hypothermia Induction in Rats | 3 mg/kg, s.c. | Cholinergic side effect | [1] |
Experimental Protocols
This protocol is used to evaluate the antiamnesic effects of M1 muscarinic agonists.
Materials:
-
Male rats (200-250g)
-
Passive avoidance apparatus
-
Scopolamine hydrochloride
-
Test compound and vehicle
Procedure:
-
Acquisition Trial:
-
Place a rat in the light compartment of the passive avoidance apparatus.
-
When the rat enters the dark compartment, deliver a mild foot shock.
-
Remove the rat from the apparatus.
-
-
Drug Administration:
-
Administer scopolamine (to induce amnesia) and the test compound or vehicle at appropriate time points before the retention trial.
-
-
Retention Trial (24 hours after acquisition):
-
Place the rat back in the light compartment.
-
Measure the latency to enter the dark compartment.
-
A longer latency indicates successful memory retention.
-
This assay measures the functional agonistic activity of compounds at M1 muscarinic receptors.
Materials:
-
Male rats (150-200g)
-
Vibratome or tissue chopper
-
Krebs-Ringer bicarbonate buffer
-
[³H]myo-inositol
-
Test compound, vehicle, and muscarinic agonist/antagonist controls
-
Dowex AG1-X8 resin
-
Scintillation counter
Procedure:
-
Rapidly dissect the hippocampus from the rat brain.
-
Prepare hippocampal slices (300-400 µm thick) using a vibratome.
-
Pre-incubate the slices in Krebs-Ringer buffer containing [³H]myo-inositol to label the membrane phosphoinositides.
-
Wash the slices to remove excess radiolabel.
-
Incubate the slices with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).
-
Terminate the reaction with perchloric acid.
-
Neutralize the samples and isolate the inositol phosphates using Dowex AG1-X8 chromatography.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting. An increase in [³H]inositol phosphates indicates M1 receptor agonism.
Signaling Pathway
References
Troubleshooting & Optimization
Optimizing reaction yield for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of the final debenzylation step to produce this compound consistently low?
Answer: Low yields in the final hydrogenation step can arise from several factors. Here are some common causes and troubleshooting steps:
-
Catalyst Inactivation: The Palladium on carbon (Pd/C) catalyst can be poisoned by impurities carried over from previous steps, such as sulfur-containing compounds or residual bases.
-
Solution: Ensure the precursor, 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, is highly pure before the hydrogenation step. Recrystallization or column chromatography of the precursor may be necessary.
-
-
Insufficient Hydrogen Pressure: The reaction requires a sufficient pressure of hydrogen gas to proceed efficiently.
-
Solution: Ensure your hydrogenation apparatus is properly sealed and maintains the recommended pressure (e.g., 60 psi) throughout the reaction.
-
-
Suboptimal Reaction Temperature: The reaction temperature can influence the rate and efficiency of the debenzylation.
-
Solution: A systematic temperature study around the reported 50°C can help identify the optimal condition for your specific setup.
-
-
Inadequate Mixing: Proper mixing is crucial to ensure efficient contact between the substrate, catalyst, and hydrogen.
-
Solution: Use a high-quality stir bar or mechanical stirrer and ensure vigorous agitation throughout the reaction.
-
Question 2: I am observing significant side product formation during the intramolecular cyclization to form the spiro-lactone ring. What are the likely side reactions and how can I minimize them?
Answer: The intramolecular cyclization to form the spiro-lactone is a critical step and can be prone to side reactions. The most common side reactions are intermolecular polymerization and elimination.
-
Intermolecular Polymerization: Instead of cyclizing, the halo-acetamide intermediate can react with another molecule, leading to polymer formation. This is more likely at higher concentrations.
-
Solution: Employ high-dilution conditions. This can be achieved by adding the substrate solution slowly over a prolonged period to a heated solution of the base. This favors the intramolecular reaction pathway.
-
-
Elimination: If the halide is on a secondary or tertiary carbon, elimination to form an alkene can compete with the desired substitution reaction.
-
Solution: Use a non-hindered base to minimize elimination. Also, ensure the reaction temperature is not excessively high, as higher temperatures can favor elimination.
-
Question 3: The purification of the final product, this compound, by standard silica gel chromatography is proving difficult due to its high polarity. What are alternative purification strategies?
Answer: The high polarity of the final product, containing two secondary amines and a lactone, can lead to poor separation and recovery on standard silica gel. Here are some effective alternative purification methods:
-
Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., water/methanol or water/acetonitrile gradients) can be very effective for purifying polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds. They use a polar stationary phase with a relatively nonpolar mobile phase.
-
Ion-Exchange Chromatography: Given the basic nature of the secondary amines, ion-exchange chromatography can be a powerful purification tool.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure product. Experiment with various polar solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing this compound?
A1: A common strategy involves a multi-step synthesis. A plausible route begins with the N-benzylation of a suitable piperidine precursor, followed by the introduction of an acetamide group at the 4-position. This intermediate then undergoes an intramolecular cyclization to form the spiro-lactone ring. The final step is the removal of the benzyl protecting group, typically by catalytic hydrogenation, to yield the target compound.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. Due to the polarity of the intermediates and the final product, using a polar mobile phase (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is recommended. For the final hydrogenation step, TLC can be used to confirm the disappearance of the starting material. Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and identifying products and byproducts.
Q3: What are some key safety precautions to take during this synthesis?
A3: Standard laboratory safety practices should always be followed. Specific hazards in this synthesis include:
-
Hydrogenation: This step involves flammable hydrogen gas under pressure and a pyrophoric catalyst (Pd/C). It should be performed in a well-ventilated area, behind a safety shield, and by personnel experienced with this type of reaction.
-
Strong Bases: The intramolecular cyclization may use strong bases like sodium hydride, which is highly reactive and flammable. Handle with care under an inert atmosphere.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling all organic solvents.
Data Presentation
Optimizing the yield of the spirocyclization step is critical for the overall efficiency of the synthesis. The following table summarizes typical reaction conditions and their impact on the yield of similar spiro-lactone formation reactions, providing a starting point for optimization.
| Entry | Catalyst/Promoter | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | Ag₂CO₃ | HFIP | 110 | 24 | 73 | [1] |
| 2 | Pd(TFA)₂ | Na₂HPO₄ | HFIP | 120 | 12 | 91 | [2] |
| 3 | Ni(COD)₂ / SL-M009-1 | - | Toluene | 40 | - | 84 | |
| 4 | NaH | - | THF | 25 | 12 | Varies | [3][4][5][6][7] |
| 5 | K₂CO₃ | - | DMF | 80 | 6 | Varies | [8][9] |
Note: Yields are for analogous spirocyclization reactions and may vary for the synthesis of this compound. This table is intended to guide the optimization of reaction conditions.
Experimental Protocols
A detailed, plausible multi-step methodology for the synthesis of this compound is provided below.
Step 1: Synthesis of 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol
This step would typically involve the reaction of 1-benzylpiperidin-4-one with a suitable one-carbon nucleophile that can be subsequently converted to a hydroxyl group, or a direct reaction with a protected formaldehyde equivalent followed by deprotection. A detailed, specific literature procedure for this exact transformation was not found in the initial search, but standard organometallic additions to ketones would be applicable.
Step 2: Synthesis of (1-Benzyl-4-hydroxypiperidin-4-yl)methyl 2-chloroacetate
To a solution of 1-benzyl-4-(hydroxymethyl)piperidin-4-ol in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base (e.g., triethylamine or pyridine). To this mixture, add chloroacetyl chloride dropwise. The reaction is typically stirred at 0 °C for 1-2 hours and then at room temperature overnight. The reaction is monitored by TLC. Upon completion, the reaction is worked up by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure. The crude product may be purified by column chromatography.
Step 3: Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
To a solution of the chloroacetate intermediate in a polar aprotic solvent such as DMF or acetonitrile, add a suitable amine source (e.g., ammonia or a protected amine) and a non-nucleophilic base. The reaction mixture is heated to promote the intramolecular cyclization to form the lactam. Alternatively, an intramolecular Williamson ether-type synthesis could be envisioned from a suitable halo-alcohol precursor.
Step 4: Synthesis of this compound
A mixture of 6.2 g of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one, 50 ml of ethanol, and 0.5 g of 10% palladium on carbon is hydrogenated at 60 psi and 50°C for 18 hours. After filtration of the catalyst and removal of the solvent, this compound is obtained.[8]
Mandatory Visualization
Caption: Proposed reaction pathway for the synthesis of this compound.
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound and its derivatives typically involves the cyclization of a bifunctional piperidine precursor. A common route is the reaction of an N-protected-4-amino-4-(hydroxymethyl)piperidine with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), to form the oxazolidinone ring. Subsequent deprotection of the piperidine nitrogen allows for further functionalization.
Q2: What are the most common side products observed during the synthesis of this compound?
A2: While the desired product is the spirocyclic oxazolidinone, several side products can form depending on the reaction conditions and the nature of the starting materials. The most frequently encountered side product is a symmetrical urea dimer. This can occur when the amino alcohol intermediate reacts intermolecularly rather than intramolecularly. Other potential impurities can include unreacted starting materials and polymeric byproducts.
Q3: How can the formation of the symmetrical urea dimer be minimized?
A3: The formation of the symmetrical urea dimer is a common issue in reactions involving the cyclization of amino alcohols with phosgene equivalents. To favor the intramolecular cyclization and minimize the formation of the urea dimer, the following strategies can be employed:
-
High Dilution: Performing the reaction under high dilution conditions can significantly favor the intramolecular reaction over the intermolecular dimerization.
-
Slow Addition of Reagents: The slow, dropwise addition of the phosgene equivalent to the solution of the amino alcohol can help maintain a low concentration of the reactive intermediate, thereby promoting intramolecular cyclization.
-
Choice of Base: The choice of base can influence the reaction outcome. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions.
-
Temperature Control: Maintaining a low reaction temperature can help to control the reactivity of the intermediates and improve the selectivity of the reaction.
Q4: What analytical techniques are recommended for identifying the main product and potential side products?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture.
-
Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of the reaction and identifying the presence of different components in the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the product mixture, allowing for the determination of the purity of the desired product and the relative amounts of any impurities.
-
Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the desired product and identifying the molecular weights of any side products, such as the symmetrical urea dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of the final product and any isolated impurities, confirming the connectivity of the atoms in the molecule.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low yield of the desired this compound | Formation of significant amounts of the symmetrical urea dimer. | - Increase the reaction volume to achieve higher dilution.- Add the phosgene equivalent solution dropwise over an extended period.- Optimize the reaction temperature, starting at a lower temperature. |
| Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC.- Increase the reaction time if starting material is still present.- Ensure the stoichiometry of the reagents is correct. | |
| Presence of multiple unidentified spots on TLC | Formation of various side products due to unoptimized reaction conditions. | - Re-evaluate the choice of solvent and base.- Purify the starting materials to remove any impurities that might interfere with the reaction. |
| Degradation of the product during work-up or purification. | - Use mild work-up conditions.- Choose an appropriate purification method (e.g., column chromatography with a suitable stationary and mobile phase). | |
| Difficulty in purifying the final product | Co-elution of the desired product and impurities during chromatography. | - Experiment with different solvent systems for column chromatography.- Consider using a different type of chromatography (e.g., reverse-phase HPLC). |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
N-Boc-4-amino-4-(hydroxymethyl)piperidine
-
Triphosgene
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve N-Boc-4-amino-4-(hydroxymethyl)piperidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Add the triphosgene solution dropwise to the stirred solution of the amino alcohol over a period of 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected this compound.
-
The Boc protecting group can be removed under standard acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.
Protocol 2: Identification of the Symmetrical Urea Dimer Side Product
Procedure:
-
Isolate the suspected side product from the reaction mixture using column chromatography. It is expected to be less polar than the starting amino alcohol and potentially have a similar polarity to the desired product.
-
Analyze the isolated fraction by mass spectrometry. The expected mass of the symmetrical urea dimer would be twice the molecular weight of the starting amino alcohol minus the molecular weight of water and plus the mass of a carbonyl group.
-
Acquire ¹H and ¹³C NMR spectra of the isolated compound. The spectra are expected to be symmetrical and show characteristic signals for the piperidine rings and the urea carbonyl group.
Visualizations
Caption: Reaction scheme showing the desired intramolecular cyclization to form this compound and the competing intermolecular dimerization leading to a symmetrical urea side product.
Improving the stability of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Oxa-3,8-diazaspiro[4.5]decan-2-one in solution. The following information is curated to address potential stability challenges during experimental procedures.
Disclaimer: Specific stability data for this compound is limited in published literature. The guidance provided here is based on the general chemical properties of related spirocyclic compounds, lactones, and amines, as well as publicly available data on the stability of analogous structures like spironolactone.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, primarily pH, temperature, solvent composition, and exposure to light. The presence of the lactone (a cyclic ester) and the diazaspiro core suggests potential susceptibility to hydrolysis under certain conditions.
Q2: What is the likely degradation pathway for this compound?
A2: The most probable degradation pathway is the hydrolysis of the lactone ring. This can be catalyzed by both acidic and basic conditions, leading to the opening of the five-membered ring to form a carboxylic acid and an alcohol. The specific kinetics and byproducts would need to be determined experimentally.
Q3: Are there any recommended storage conditions for solutions of this compound?
A3: To maximize stability, solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8°C) and protected from light. The optimal pH for storage should be determined, but starting with a slightly acidic to neutral pH (around 4.5-7) is a reasonable precaution, based on the stability of similar compounds like spironolactone.[1]
Q4: Can I use common buffers in my experiments?
A4: While buffers are necessary to control pH, some buffer species can catalyze degradation. For instance, citrate and phosphate buffers have been observed to hasten the decomposition of spironolactone.[1] It is advisable to conduct preliminary stability studies with your chosen buffer system to ensure it does not significantly impact the stability of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound potency over a short period in an aqueous solution. | Hydrolysis of the lactone ring. The compound may be degrading in the aqueous environment. | - Prepare solutions fresh before each experiment.- If the solution must be stored, keep it at a low temperature (2-8°C) and protect it from light.- Investigate the effect of pH on stability to find the optimal pH range. For a similar compound, spironolactone, the optimal pH for stability is approximately 4.5.[1] |
| Inconsistent results between experimental replicates. | Compound degradation during the experiment. The experimental conditions (e.g., temperature, pH) may be promoting degradation, leading to variability. | - Minimize the duration of experiments where the compound is in a potentially unstable solution.- Maintain consistent temperature and pH across all replicates.- Consider using a co-solvent like ethanol to improve stability, as alcoholic solutions of spironolactone have shown greater stability.[1] |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. The compound is likely breaking down into one or more new chemical entities. | - Attempt to identify the degradation products using techniques like LC-MS.- Review the experimental conditions to identify potential stressors (e.g., high temperature, extreme pH).- Adjust the experimental protocol to mitigate these stressors. |
| Precipitation of the compound from the solution. | Poor solubility or compound degradation. The compound may have limited solubility in the chosen solvent, or a degradation product may be less soluble. | - Confirm the solubility of the compound in your solvent system.- Consider the use of solubilizing agents like cyclodextrins, which have been shown to improve the stability and solubility of spironolactone.[1] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Solution
Objective: To evaluate the short-term stability of this compound under different pH and temperature conditions.
Materials:
-
This compound
-
Buffers of varying pH (e.g., pH 4, 7, and 9)
-
Acetonitrile (or other suitable organic solvent)
-
Water (HPLC grade)
-
Temperature-controlled incubator/water bath
-
HPLC system with a suitable column
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare working solutions by diluting the stock solution in the different pH buffers to a final concentration of 10 µg/mL.
-
Divide the samples from each pH condition into three sets.
-
Store one set at 4°C, one at room temperature (25°C), and one at an elevated temperature (e.g., 40°C).
-
Analyze the concentration of the parent compound in each sample by HPLC at time points 0, 2, 4, 8, and 24 hours.
-
Quantify the percentage of the compound remaining at each time point relative to the initial concentration.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound.
Materials:
-
This compound solution
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (254 nm)
-
HPLC-MS system
Methodology:
-
Acidic Condition: Mix the compound solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Condition: Mix the compound solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Condition: Mix the compound solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Photolytic Condition: Expose the compound solution to UV light at 254 nm for 24 hours.
-
Analyze all treated samples, along with a control sample, using an HPLC-MS system to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting poor results in 1-Oxa-3,8-diazaspiro[4.5]decan-2-one bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its derivatives in various bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Poor or Inconsistent Compound Activity
Question: My this compound derivative is showing low potency or high variability in my cell-based assay. What are the possible causes and how can I fix this?
Answer: Poor or inconsistent results with your spirocyclic compound can stem from several factors, primarily related to compound solubility and stability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Compound Solubility | Derivatives of this compound can be hydrophobic. Precipitation in your aqueous assay buffer will lead to a lower effective concentration and high variability.[1] 1. Solvent Optimization: While DMSO is a common solvent, consider creating a more concentrated stock solution and using a minimal final DMSO concentration in your assay (typically <0.5%) to avoid solvent effects on cell health.[1] 2. Solubility Assessment: Before starting your bioassay, assess the kinetic solubility of your compound in the assay buffer. This can be done by serial dilution and visual inspection for precipitation or by measuring turbidity.[1] 3. Sonication: Briefly sonicate your compound stock solution before dilution to break up any aggregates.[2] 4. Use of Surfactants: For biochemical assays (not cell-based), consider the inclusion of a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 to improve solubility.[2] |
| Compound Degradation | The lactone or other functional groups in your compound may be susceptible to hydrolysis or degradation under your assay conditions. 1. Fresh Preparations: Always prepare fresh dilutions of your compound from a frozen stock for each experiment. 2. pH and Temperature Stability: Assess the stability of your compound at the pH and temperature of your assay. You can incubate the compound in assay buffer for the duration of the experiment and then analyze for degradation using LC-MS. |
| Cell Health and Density | Unhealthy or inconsistently plated cells will lead to variable results. 1. Optimize Cell Seeding Density: Titrate the number of cells per well to find the optimal density that gives the best signal-to-noise ratio.[3] 2. Monitor Cell Viability: Ensure your cells are healthy and in the logarithmic growth phase before plating. Use trypan blue exclusion or a similar method to assess viability. |
Issue 2: High Background Signal in Fluorescence-Based Assays
Question: I am using a fluorescence-based readout to measure the activity of my this compound compound, but the background signal is too high. What can I do to reduce it?
Answer: High background in fluorescence assays is a common problem that can mask the true signal from your compound's activity. The source can be the compound itself, the cells, or the assay components.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | The spirocyclic compound itself may be fluorescent at the excitation and emission wavelengths of your assay. 1. Control Experiment: Run a control plate with your compound in assay buffer without cells to check for autofluorescence.[4] 2. Spectral Shift: If the compound is autofluorescent, consider using a fluorescent dye with a different spectral profile (e.g., a red-shifted dye) to avoid overlap.[4] |
| Cellular Autofluorescence | Cells naturally contain fluorescent molecules like NADH and riboflavin, which can contribute to background noise.[5] 1. Use Phenol Red-Free Medium: Phenol red is fluorescent and a common source of background. Switch to a phenol red-free medium for the duration of the assay.[6] 2. Wavelength Selection: Cellular autofluorescence is often more pronounced in the blue and green spectra. If possible, use red-shifted dyes.[5] |
| Non-specific Reagent Binding | Fluorescently labeled antibodies or other reagents may bind non-specifically to the plate or cellular components. 1. Blocking: Use a suitable blocking buffer (e.g., BSA or non-fat dry milk) to reduce non-specific binding sites.[7] 2. Optimize Reagent Concentration: Titrate your fluorescent reagents to find the lowest concentration that gives a robust signal.[5] 3. Washing Steps: Increase the number and duration of wash steps to remove unbound reagents.[7] |
| Plasticware Fluorescence | Certain types of microplates can have inherent fluorescence. 1. Use Appropriate Plates: For fluorescence assays, use black-walled, clear-bottom plates to minimize well-to-well crosstalk and background.[6] |
Issue 3: Unexpected or Off-Target Effects
Question: My this compound compound is showing activity in an unexpected manner, or I suspect it's hitting other targets. How can I investigate this?
Answer: Off-target effects are a significant consideration in drug discovery. Spirocyclic scaffolds can be designed to improve selectivity, but it's crucial to validate the mechanism of action.[8][9]
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Interaction with Unintended Receptors | The compound may bind to other receptors with similar binding pockets. 1. Selectivity Profiling: Screen your compound against a panel of related receptors. For example, if your target is the alpha-1A adrenergic receptor, also test against other alpha-1 subtypes, alpha-2, and beta-adrenergic receptors.[10] 2. Use of Selective Antagonists: Co-incubate your compound with a known selective antagonist for the suspected off-target receptor. If the unexpected effect is blocked, it suggests an off-target interaction. |
| Non-specific Cytotoxicity | At higher concentrations, the compound may be causing cell death, which can confound the results of functional assays. 1. Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) in parallel with your functional assay to determine the concentration range where the compound is toxic.[11] 2. Dose-Response Analysis: Compare the dose-response curve for your functional assay with the cytotoxicity curve. A significant overlap suggests the observed activity may be due to toxicity.[11] |
| Assay Interference | The compound may be directly interfering with the assay technology (e.g., inhibiting the reporter enzyme in a luciferase assay). 1. Counter-Screening: Perform a counter-screen where the compound is tested in a system that lacks the target receptor but contains the same reporter machinery. Activity in this assay indicates interference. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Alpha-1 Adrenergic Receptors
This protocol describes a competitive binding assay to determine the affinity of a test compound for the alpha-1 adrenergic receptor.
1. Membrane Preparation:
-
Homogenize tissues or cells expressing the alpha-1 adrenergic receptor in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.[12]
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[12]
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and determine the protein concentration.[12]
2. Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of various concentrations of the this compound test compound.
-
50 µL of radioligand (e.g., [³H]-Prazosin) at a concentration close to its Kd.
-
-
For total binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine) instead of the test compound.[12]
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold wash buffer.[12][13]
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways for alpha-adrenergic receptors, which are common targets for this compound derivatives, and a general troubleshooting workflow.
Caption: Alpha-1 adrenergic receptor Gq signaling pathway.[1][14]
Caption: Alpha-2 adrenergic receptor Gi signaling pathway.[13][15]
Caption: General troubleshooting workflow for bioassay issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets for this compound based compounds?
A1: Based on published literature, derivatives of the this compound scaffold have been primarily investigated as antihypertensive agents that act as alpha-adrenergic receptor antagonists. Specifically, they have shown activity as both alpha-1 and alpha-2 adrenergic blockers.
Q2: My compound is poorly soluble in aqueous media. What is the maximum recommended concentration of DMSO for cell-based assays?
A2: It is recommended to keep the final concentration of DMSO in cell-based assays as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity or other artifacts. If your compound precipitates at this concentration, you may need to explore alternative formulation strategies or accept a lower maximum screening concentration.
Q3: How can I differentiate between a true antagonist effect and cytotoxicity with my compound?
A3: This is a critical step in validating your results. You should always run a cytotoxicity assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assay. If the EC₅₀ for cytotoxicity is close to the IC₅₀ from your functional assay, the observed "antagonism" is likely due to cell death. A true antagonist should show activity at concentrations well below its cytotoxic threshold.
Q4: What are some common off-targets I should be aware of for spirocyclic compounds?
A4: While the rigid, three-dimensional nature of spirocycles can enhance target selectivity, off-target effects are still possible. Common off-targets for heterocyclic compounds include other G-protein coupled receptors (GPCRs), ion channels (such as the hERG potassium channel, which is a critical screen for cardiotoxicity), and various kinases.[8] It is advisable to perform broader selectivity profiling as you advance a promising compound.
Q5: What are the key differences in the downstream signaling of alpha-1 versus alpha-2 adrenergic receptors?
A5: Alpha-1 adrenergic receptors primarily couple to Gq proteins.[14] Activation of Gq leads to the stimulation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[6][14] In contrast, alpha-2 adrenergic receptors couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[13][16]
References
- 1. Alpha-1 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 2. Gs / Gi Pathway Mnemonic for USMLE [pixorize.com]
- 3. youtube.com [youtube.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. shutterstock.com [shutterstock.com]
- 6. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 14. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 15. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 16. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most effective and widely used methods for purifying spirocyclic lactams like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature of the impurities and the scale of the purification.
Q2: What are the likely impurities I might encounter during the synthesis?
A2: While specific impurities depend on the synthetic route, common contaminants may include unreacted starting materials, reagents, and side-products from incomplete reactions or alternative reaction pathways. Given the structure, potential impurities could be starting materials used in the synthesis of similar compounds, such as those mentioned in the synthesis of 1-oxa-4-azaspironenone derivatives.[1]
Q3: How do I choose the best purification method for my sample?
A3: If your crude product is a solid and you have a general idea of a solvent in which its solubility is temperature-dependent, recrystallization is often a good first choice for its simplicity and scalability. For complex mixtures, oily products, or when high purity is required, column chromatography offers better separation power.
Troubleshooting Guides
Recrystallization Issues
Problem: My compound "oils out" instead of crystallizing.
-
Possible Cause: The boiling point of the solvent may be too close to the melting point of your compound, or the cooling process is too rapid.
-
Solution:
-
Select a solvent with a lower boiling point.
-
Ensure a slower cooling rate by insulating the flask.
-
If using a solvent mixture, adjust the ratio to decrease the initial solubility.
-
Problem: No crystals form upon cooling.
-
Possible Cause: The compound is too soluble in the chosen solvent even at low temperatures, or the solution is not sufficiently saturated.
-
Solution:
-
If you have excess solvent, carefully evaporate some to increase the concentration.
-
Try adding an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent) dropwise to the solution until it becomes cloudy, then gently warm to clarify and cool slowly.
-
Scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites.
-
Introduce a seed crystal of the pure compound if available.
-
Column Chromatography Issues
Problem: My compound does not move from the origin (Rf = 0).
-
Possible Cause: The solvent system (eluent) is not polar enough to displace the compound from the stationary phase (e.g., silica gel).
-
Solution: Increase the polarity of the eluent. For a typical normal-phase setup (silica gel), this involves increasing the proportion of the more polar solvent (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture). For highly polar compounds, a solvent system like methanol in dichloromethane might be necessary.[2]
Problem: All components, including my product and impurities, run with the solvent front (Rf ≈ 1).
-
Possible Cause: The eluent is too polar, causing all compounds to be poorly retained on the stationary phase.
-
Solution: Decrease the polarity of the eluent. This is achieved by increasing the proportion of the less polar solvent (e.g., increasing the percentage of hexane in a hexane/ethyl acetate mixture).
Problem: I am getting poor separation between my desired compound and an impurity.
-
Possible Cause: The polarity difference between your compound and the impurity is small in the chosen solvent system.
-
Solution:
-
Optimize the solvent system by testing different solvent ratios with thin-layer chromatography (TLC) beforehand. Aim for a solvent system that gives your desired compound an Rf value between 0.3 and 0.7 and maximizes the difference in Rf values between your compound and the impurities.
-
Consider trying a different solvent system altogether. Sometimes switching one of the solvents (e.g., from ethyl acetate to diethyl ether) can alter the selectivity of the separation.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Polar Organic Compounds
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | Good for highly polar compounds; high boiling point can be a drawback.[3] |
| Ethanol | 78.37 | High | A versatile and commonly used solvent for many organic compounds.[3] |
| Methanol | 64.7 | High | Similar to ethanol but with a lower boiling point. |
| Isopropanol | 82.6 | Medium-High | Another good option for moderately polar compounds. |
| Acetonitrile | 81.6 | Medium-High | Can be effective for a range of polar molecules. |
| Ethyl Acetate | 77.1 | Medium | A good choice for compounds of intermediate polarity. |
| Acetone | 56 | Medium | A versatile solvent, but its low boiling point provides a smaller temperature range for solubility differences.[4] |
Table 2: Common Solvent Systems for Column Chromatography on Silica Gel
| Solvent System (v/v) | Polarity | Typical Applications |
| Hexane / Ethyl Acetate | Adjustable | A standard and versatile system for a wide range of compounds.[2] |
| Dichloromethane / Methanol | Adjustable (High) | Suitable for more polar compounds that do not elute with less polar systems.[2] |
| Hexane / Acetone | Adjustable | An alternative to the hexane/ethyl acetate system.[3] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube gently. An ideal solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents to find the optimal one.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the flask with gentle swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
General Column Chromatography Protocol
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and run a TLC plate using various solvent systems to determine the optimal eluent for separation.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Allow the silica to settle into a uniform bed without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. You may start with a less polar solvent system and gradually increase the polarity (gradient elution) to elute compounds with increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for improving product purity.
References
Preventing degradation of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one during storage
This guide provides troubleshooting advice and answers to frequently asked questions regarding the storage and handling of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one to prevent its degradation. The information is targeted towards researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for this compound is the hydrolysis of the 2-oxazolidinone ring. This ring is a cyclic carbamate, which can be susceptible to ring-opening in the presence of moisture, especially under acidic or basic conditions. This process leads to the formation of an amino alcohol derivative, which is inactive for most downstream applications.
Q2: What are the ideal storage conditions to minimize degradation?
A2: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to humidity, high temperatures, and light should be strictly avoided. For long-term storage, refrigeration or freezing is recommended. Please refer to the storage condition summary table below for more details.
Q3: I suspect my sample of this compound has degraded. How can I confirm this?
A3: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] A comparison of the analytical profile of your sample with a reference standard will reveal the presence of degradation products. A simplified HPLC protocol for stability assessment is provided in the "Experimental Protocols" section.
Q4: Can I dissolve this compound in aqueous buffers for my experiments?
A4: While it may be soluble in some aqueous buffers, prolonged storage in aqueous solutions is not recommended due to the risk of hydrolysis. If your experiment requires an aqueous solution, it should be prepared fresh and used immediately. The stability of the compound in aqueous media is pH-dependent, with greater stability generally observed at neutral pH.
Q5: Are there any stabilizers I can add to prevent degradation?
A5: The addition of stabilizers is not a standard practice for the storage of the pure compound. The most effective way to prevent degradation is to control the storage environment, primarily by minimizing exposure to moisture and extreme temperatures. For formulated products, excipients that control pH and moisture content may enhance stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your compound. 2. Perform an analytical check (e.g., HPLC) to assess the purity of your sample. 3. Use a fresh, unopened sample if degradation is confirmed. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Presence of degradation products. | 1. Identify the degradation products by mass spectrometry. The primary degradation product is likely the hydrolyzed amino alcohol. 2. Review your sample preparation and storage procedures to identify potential sources of moisture or contamination. |
| Physical changes in the compound (e.g., discoloration, clumping) | Significant degradation or absorption of moisture. | 1. Do not use the compound for experiments. 2. Discard the affected batch and obtain a fresh sample. 3. Re-evaluate your storage and handling protocols to prevent recurrence. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Container |
| Short-term (< 1 month) | 2-8°C (Refrigerated) | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque vial |
| Long-term (> 1 month) | -20°C (Frozen) | Inert gas (e.g., Argon, Nitrogen) | Tightly sealed, opaque vial |
Table 2: General Stability Profile of 2-Oxazolidinones in Solution (Illustrative)
| Solvent/Buffer | pH | Temperature | Approximate Half-life (t½) |
| 0.1 M HCl | 1 | 25°C | Hours to Days |
| Phosphate Buffer | 7.4 | 25°C | Weeks to Months |
| 0.1 M NaOH | 13 | 25°C | Minutes to Hours |
| Anhydrous DMSO | N/A | 25°C | > 1 year |
| Anhydrous Ethanol | N/A | 25°C | > 1 year |
Note: These values are illustrative and based on the general stability of the 2-oxazolidinone chemical class. The exact stability of this compound may vary.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary hydrolytic degradation product.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Sample to be analyzed
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable organic solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (or as determined by UV scan of the compound)
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 25.1 95 5 | 30 | 95 | 5 |
-
-
Analysis:
-
Inject the reference standard to determine the retention time of the intact this compound.
-
Inject the test sample. The appearance of a more polar (earlier eluting) peak is indicative of the hydrolyzed amino alcohol degradation product.
-
Calculate the percentage purity of the test sample by comparing the peak area of the intact compound to the total peak area of all components.
-
Visualizations
Caption: Hydrolytic degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting degradation of this compound.
References
- 1. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Methodologies for the Estimation of Oxazolidinone Antibiotics as Key Members of anti-MRSA Arsenal: A Decade in Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Modifying experimental conditions for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and handling of this compound derivatives.
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction; Suboptimal reaction temperature; Inefficient coupling agent. | Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize temperature; some reactions may require heating (e.g., 80°C)[1][2][3]. For peptide couplings, consider using efficient agents like DIC/HOBt[1][3]. |
| Formation of Side Products | Presence of moisture; Competing side reactions (e.g., dimerization of reactants); Steric hindrance. | Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Argon)[4]. Use of a dehydrating agent like 2,2-dimethoxypropane can be beneficial in certain steps[1][2][3]. Consider a stepwise approach for adding sterically hindered groups. |
| Difficulty in Product Purification | Similar polarity of product and byproducts; Oily nature of the product. | Utilize flash column chromatography with a carefully selected solvent gradient. If the product is an oil, consider converting it to a salt to induce crystallization. Semi-preparative HPLC can be employed for high purity samples[1][3]. |
| Poor Solubility of Starting Materials | Inappropriate solvent selection. | Use a polar aprotic solvent such as DMF or DMSO to dissolve starting materials effectively[1][3][4]. |
| Inconsistent Biological Assay Results | Impure compound; Degradation of the compound. | Confirm compound purity (>95%) by analytical HPLC before biological testing[1][3]. Store compounds under appropriate conditions (e.g., -20°C, desiccated) to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the general synthetic strategies for this compound derivatives?
A1: A common approach involves a multi-step synthesis. For instance, a solid-phase synthesis protocol can be employed, starting with a resin support (e.g., Rink amide or Wang resin). Key steps typically include Fmoc deprotection, coupling with an amino acid, and a spirocyclization step using a ketone like N-benzyl-4-piperidone in the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH)[1][2][3]. Another method involves the Michael addition of hydroxyurea to an α,β-unsaturated ester followed by cyclization[5].
Q2: How can I modify the substituents at the 8-position of the spiro-scaffold?
A2: The substituent at the 8-position can be introduced by reacting the parent this compound with various alkyl or aryl halides. For example, derivatives can be prepared by reaction with compounds like 2-(3-indolyl)ethyl bromide or 3-(2-methoxyphenoxy)-2-hydroxypropyl bromide[6].
Q3: What are the key analytical techniques for characterizing these derivatives?
A3: The primary methods for characterization are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity[1][3].
Q4: What are the known biological targets for this class of compounds?
A4: Derivatives of the diazaspiro[4.5]decan-2-one scaffold have been investigated for a range of biological activities. They have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP)[1][2], antihypertensive agents acting as α-adrenergic blockers[6], M1 muscarinic agonists[5], and RIPK1 kinase inhibitors for the treatment of necroptosis-related diseases[7].
Experimental Protocols
General Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives[1][2][3]
This protocol is adapted from the synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives on a solid support.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 40% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, activate the desired Fmoc-protected amino acid with a coupling agent like Diisopropylcarbodiimide (DIC) and an activator like Hydroxybenzotriazole (HOBt) in DMF. Add this solution to the resin and shake for 2-4 hours. Wash the resin with DMF.
-
Spirocyclization: After Fmoc deprotection of the coupled amino acid, add a solution of N-benzyl-4-piperidone and p-toluenesulfonic acid (p-TsOH) in toluene. Heat the mixture at 80°C overnight[1][2][3]. Alternatively, for faster reaction, 2,2-dimethoxypropane can be added, and the reaction can be heated at 80°C for 5 hours[1][2][3].
-
Cleavage from Resin: Wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA), water, and a scavenger like triethylsilane (Et₃SiH) (e.g., 95:2.5:2.5 v/v) for 3 hours at room temperature[1][2][3].
-
Purification: Filter the resin and concentrate the filtrate under reduced pressure. Purify the crude product by semi-preparative HPLC to obtain the final compound with a purity of >95%[1][3].
Data Summary
Table 1: Example Yields for 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives [1]
| Compound | R Group | Final Product Form | Yield (%) |
| 13a | Methyl | Amide | 35 |
| 14a | Methyl | Carboxylic Acid | 28 |
| 13e | Benzyl | Amide | 35 |
| 14e | Benzyl | Carboxylic Acid | 28 |
| 14f | 4-Hydroxybenzyl | Carboxylic Acid | 28 |
Visualizations
Caption: Solid-phase synthesis workflow for 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
Caption: Proposed mechanism of action for mPTP inhibiting 1,4,8-triazaspiro[4.5]decan-2-one derivatives.
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sfera.unife.it [sfera.unife.it]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis and scale-up of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one.
Troubleshooting Guide
Issue 1: Low Yield of Spirocyclic Product
Question: We are experiencing significantly lower than expected yields for the spirocyclization step. What are the potential causes and how can we optimize the reaction?
Answer:
Low yields in the formation of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time or inadequate temperature.
-
Recommendation: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). Consider extending the reaction time or incrementally increasing the temperature. Be cautious, as excessive heat can lead to byproduct formation.
-
-
Suboptimal Reagent Stoichiometry: The molar ratio of your starting materials is critical. An excess or deficit of one reactant can lead to the formation of side products.
-
Recommendation: Perform small-scale experiments to screen different molar ratios of the reactants to find the optimal balance for your specific conditions.
-
-
Catalyst Inactivity: If a catalyst is used in the spirocyclization step, it may be deactivated or used in a suboptimal concentration.
-
Recommendation: Ensure the catalyst is fresh and of high purity. Perform a catalyst loading study to determine the most effective concentration.
-
-
Moisture Contamination: Many organic reactions, especially those involving organometallic reagents or strong bases, are sensitive to moisture.
-
Recommendation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Difficulty in Product Purification
Question: We are struggling to isolate pure this compound from the crude reaction mixture. What purification strategies are recommended?
Answer:
The purification of spirocyclic compounds can be challenging due to their unique three-dimensional structures and the potential for closely related byproducts.
Recommended Purification Techniques:
-
Column Chromatography: This is the most common method for purifying spirocyclic compounds.
-
Stationary Phase: Silica gel is a good starting point. If issues with compound degradation on silica are observed, consider using alumina (neutral or basic).
-
Mobile Phase: A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is often effective. Careful optimization of the solvent system is crucial.
-
-
Crystallization: If the product is a solid, crystallization can be a highly effective and scalable purification method.
-
Solvent Screening: Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
-
Preparative HPLC: For high-purity requirements, especially at the lab scale, preparative HPLC can be employed. However, this method can be costly and time-consuming for large-scale production.
Common Impurities and Removal:
-
Unreacted Starting Materials: These can often be removed by adjusting the polarity of the chromatography mobile phase.
-
Polymeric Byproducts: These may require a different chromatographic approach or can sometimes be precipitated out by the addition of a non-solvent to the crude mixture.
Issue 3: Formation of Side Products
Question: Our analysis of the crude product shows the presence of significant side products. What are the likely side reactions and how can we minimize them?
Answer:
Side product formation is a common challenge in multi-step syntheses. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Mitigation Strategies:
-
Intermolecular Reactions: Instead of the desired intramolecular spirocyclization, intermolecular reactions can occur, leading to dimers or polymers.
-
Mitigation: Employing high-dilution conditions can favor the intramolecular reaction pathway. This involves slowly adding the substrate to a large volume of solvent.
-
-
Ring-Opening of the Lactone: The lactone ring can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Mitigation: Carefully control the pH during the reaction and work-up. Use of buffered solutions may be necessary.
-
-
Epimerization: If chiral centers are present, epimerization can occur, leading to a mixture of diastereomers which can be difficult to separate.
-
Mitigation: Use milder reaction conditions (e.g., lower temperatures, less harsh bases/acids) to minimize epimerization.
-
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up the production of this compound?
A1: When scaling up any chemical synthesis, a thorough safety review is essential. For this specific synthesis, consider the following:
-
Reagent Handling: Identify any hazardous starting materials, reagents, or byproducts. Ensure proper personal protective equipment (PPE) is used.
-
Exothermic Reactions: The spirocyclization step or other reactions in the sequence may be exothermic. Monitor the internal temperature during the reaction and have a cooling plan in place.
-
Pressure Build-up: Be aware of any potential for gas evolution that could lead to pressure build-up in the reactor.
Q2: Are there any recommended analytical methods for in-process control and final product characterization?
A2: Yes, robust analytical methods are crucial for successful scale-up.
-
In-Process Control (IPC):
-
Thin-Layer Chromatography (TLC): A quick and easy way to monitor reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Provides more quantitative information on the conversion of starting materials and the formation of products and byproducts.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC/UPLC: To determine the purity of the final product.
-
Melting Point: For solid products, a sharp melting point is an indicator of purity.
-
Q3: How does the choice of solvent impact the spirocyclization reaction?
A3: The solvent can have a significant impact on reaction rate, yield, and selectivity.
-
Polarity: The polarity of the solvent can influence the solubility of the reactants and the stability of any charged intermediates.
-
Boiling Point: The boiling point of the solvent will determine the temperature range at which the reaction can be run.
-
Aprotic vs. Protic: Protic solvents can interfere with reactions involving strong bases or nucleophiles. Aprotic solvents are often preferred for such reactions. It is advisable to screen a range of solvents to find the optimal one for your specific reaction.
Quantitative Data Summary
Due to the limited availability of specific scale-up data for this compound in the public domain, the following table presents representative data based on the synthesis of analogous spirocyclic compounds. This data should be used as a general guide.
| Parameter | Lab Scale (1-5 g) | Pilot Scale (100-500 g) |
| Typical Yield | 65-80% | 55-70% |
| Purity (after isolation) | >98% (by HPLC) | >97% (by HPLC) |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Solvent | Dichloromethane | Toluene |
| Purification Method | Column Chromatography | Crystallization |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound
This is a generalized protocol and may require optimization for specific applications.
-
Step 1: N-protection of a suitable piperidine precursor.
-
Dissolve the piperidine starting material in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a suitable protecting group (e.g., Boc anhydride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions and drying the organic layer.
-
Purify the product by column chromatography or crystallization.
-
-
Step 2: Alkylation and Lactonization.
-
To a solution of the protected piperidine derivative in an appropriate solvent (e.g., THF), add a strong base (e.g., LDA) at low temperature (-78 °C).
-
Slowly add a suitable electrophile that will introduce the necessary functionality for lactone formation.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a proton source (e.g., saturated ammonium chloride solution).
-
Extract the product and purify by column chromatography.
-
-
Step 3: Deprotection and Spirocyclization.
-
Treat the product from Step 2 with a suitable deprotecting agent (e.g., trifluoroacetic acid for a Boc group).
-
Neutralize the reaction mixture and induce spirocyclization, which may occur spontaneously or require heating or the addition of a mild base.
-
Isolate the crude this compound.
-
Purify the final product by crystallization or column chromatography.
-
Visualizations
Caption: A generalized experimental workflow for the production of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Caption: Decision-making workflow for purification strategy.
Interpreting unexpected spectroscopic data for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Oxa-3,8-diazaspiro[4.5]decan-2-one. The information provided is intended to assist in the interpretation of unexpected spectroscopic data.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unexpected chemical shifts or splitting patterns in the ¹H or ¹³C NMR spectrum.
| Potential Cause | Troubleshooting Steps |
| Residual Solvent Peaks | Identify and subtract known solvent peaks. Common solvents and their residual peaks include Chloroform-d (¹H: ~7.26 ppm; ¹³C: ~77.16 ppm) and DMSO-d₆ (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm). |
| Presence of Water | An unexpected broad singlet, typically between 1.5-4.5 ppm in ¹H NMR, may indicate the presence of water. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The water peak should disappear or significantly diminish. |
| Conformational Isomers (Rotamers) | The piperidine ring can exist in different chair conformations, leading to broadened or multiple sets of signals. Acquire the spectrum at a higher temperature (e.g., 50-80 °C) to promote faster conformational exchange, which may result in sharper, averaged signals. |
| Protonation State | The chemical shifts of protons near the nitrogen atoms are sensitive to pH. Acidic impurities can protonate the nitrogens, causing significant downfield shifts of adjacent protons. Neutralize the sample with a small amount of a non-reactive base (e.g., anhydrous K₂CO₃) and re-acquire the spectrum. |
| Unexpected Substitution | Review the synthetic route for potential side reactions. For example, N-alkylation at the piperidine nitrogen (position 8) would introduce new signals and alter the chemical shifts of the piperidine ring protons. |
Issue: Overlapping signals in the ¹H NMR spectrum, making interpretation difficult.
| Potential Cause | Troubleshooting Steps |
| Insufficient Spectrometer Field Strength | If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion. |
| Complex Spin Systems | Perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons to their attached carbons). This will help in assigning individual signals even in crowded regions. |
| Choice of Solvent | The chemical shifts of protons can be influenced by the solvent. Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetonitrile-d₄) may resolve overlapping signals. |
Infrared (IR) Spectroscopy
Issue: Absence or unexpected shift of the carbonyl (C=O) stretching frequency.
| Potential Cause | Troubleshooting Steps |
| Hydrogen Bonding | In concentrated samples or in the solid state, intermolecular hydrogen bonding between the N-H group and the carbonyl oxygen can broaden the C=O stretch and shift it to a lower wavenumber (e.g., ~1720-1740 cm⁻¹). Dilute the sample in a non-polar solvent (e.g., CCl₄) to minimize hydrogen bonding and observe the expected sharper peak at a higher wavenumber (~1750-1770 cm⁻¹). |
| Absence of the Oxazolidinone Ring | If the C=O stretch is completely absent, it may indicate that the cyclization to form the oxazolidinone ring did not occur. Review the starting materials and reaction conditions. Look for characteristic peaks of the starting materials in the spectrum. |
Mass Spectrometry (MS)
Issue: The observed molecular ion peak does not match the expected molecular weight.
| Potential Cause | Troubleshooting Steps |
| Adduct Formation | In electrospray ionization (ESI), the molecular ion is often observed as an adduct with protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). Calculate the expected masses for these adducts and compare them with the observed peaks. |
| In-source Fragmentation | If the ionization energy is too high, the molecule may fragment in the ion source, leading to the absence of the molecular ion peak. Use a softer ionization technique or lower the ionization energy. |
| Presence of Impurities | The observed peak may correspond to a co-eluting impurity. Ensure the sample is pure by using a hyphenated technique like LC-MS or GC-MS. |
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected chemical shifts can be predicted based on the structure. The following tables summarize the predicted values. Note that actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H4 (Oxazolidinone CH₂) | 3.4 - 3.6 | Triplet | 2H |
| H6 & H10 (Piperidine CH₂ axial) | 1.6 - 1.8 | Multiplet | 4H |
| H7 & H9 (Piperidine CH₂ equatorial) | 2.8 - 3.0 | Multiplet | 4H |
| NH (Oxazolidinone) | 5.0 - 7.0 | Broad Singlet | 1H |
| NH (Piperidine) | 1.5 - 3.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C2 (Carbonyl) | 158 - 162 |
| C4 (Oxazolidinone CH₂) | 45 - 50 |
| C5 (Spiro Carbon) | 60 - 65 |
| C6 & C10 (Piperidine CH₂) | 35 - 40 |
| C7 & C9 (Piperidine CH₂) | 48 - 53 |
Q2: What are the characteristic IR absorption bands for this compound?
A2: The IR spectrum is expected to show the following characteristic absorption bands.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Oxazolidinone & Piperidine) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Cyclic Carbamate) | 1750 - 1770 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-O Stretch | 1000 - 1200 | Medium |
Q3: What is the expected fragmentation pattern in the mass spectrum?
A3: The fragmentation in mass spectrometry will depend on the ionization method. For Electron Ionization (EI), common fragmentation pathways would involve the loss of small neutral molecules and cleavage of the piperidine ring.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 170 | [M]⁺ (Molecular Ion) |
| 142 | [M - CO]⁺ |
| 125 | [M - C₂H₅NO]⁺ |
| 96 | Piperidine ring fragment |
| 83 | Further fragmentation of the piperidine ring |
| 56 | [C₃H₆N]⁺ |
Q4: My NMR spectrum shows more signals than expected. What could be the reason?
A4: The presence of more signals than expected could be due to several factors:
-
Impurities: Unreacted starting materials or byproducts from the synthesis can give rise to extra signals.
-
Diastereomers: If a chiral center is present and the synthesis is not stereospecific, a mixture of diastereomers may be formed, each giving a distinct set of NMR signals.
-
Rotamers: As mentioned in the troubleshooting guide, slow rotation around single bonds on the NMR timescale can lead to the observation of distinct signals for different conformers.
Experimental Protocols
A plausible synthesis for this compound is a multi-step process starting from commercially available materials. A representative protocol is outlined below.
Synthesis of this compound
Step 1: Synthesis of 1-benzyl-4-(hydroxymethylamino)piperidine
-
To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in water.
-
Stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add sodium borohydride (2 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Cyclization to form this compound
-
Dissolve the crude 1-benzyl-4-(hydroxymethylamino)piperidine in a suitable solvent such as toluene.
-
Add a carbonylating agent like triphosgene (0.5 equivalents) or carbonyldiimidazole (1.1 equivalents) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Deprotection of the Piperidine Nitrogen
-
Dissolve the N-benzyl protected spiro compound in methanol.
-
Add a palladium on carbon catalyst (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Validation & Comparative
Confirming the identity and purity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, a key heterocyclic scaffold in medicinal chemistry. This document outlines experimental protocols and presents comparative data with relevant alternative spirocyclic structures.
Identity Confirmation
The definitive identification of this compound relies on a combination of spectroscopic techniques that elucidate its unique molecular structure.
Table 1: Spectroscopic Data for the Identification of Spirocyclic Scaffolds
| Analytical Technique | This compound (Expected) | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (Reference)[1] | (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide (Reference)[2] |
| ¹H NMR (ppm) | Signals for piperidine and oxazolidinone ring protons. | 1.70-2.18 (m, 8H, piperidine), 2.57 (m, 1H, piperidine-CH), 2.73 (s, 3H, N-CH₃), 7.19-7.30 (m, 5H, Ar-H), 10.73 (s, 1H, NH). | 1.19 (d, 3H), 1.67-2.16 (m, 4H, piperidine), 3.04-3.71 (m, 6H), 4.33 (s, 2H, N-CH₂), 7.12-7.55 (m, 12H, Ar-H, NH₂), 9.51 (s, 1H, NH). |
| ¹³C NMR (ppm) | Resonances for spiro carbon, carbonyl carbon, and carbons of both rings. | 33.9, 34.9, 49.3 (piperidine CH₂), 58.5 (spiro C), 126.5, 128.6, 129.0, 144.9 (Ar C), 157.9, 175.8 (C=O). | 16.17, 29.24, 31.72, 41.92, 48.04, 48.73, 52.40, 58.59, 73.55 (aliphatic C), 128.80, 129.53, 131.10, 131.12 (Ar C), 169.31, 175.14 (C=O). |
| Mass Spec. (m/z) | Expected [M+H]⁺ at approx. 171.11. | [M-H]⁺ at 257.1287. | [M+H]⁺ at 317.1975. |
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound. The presence of impurities, often arising from starting materials or side reactions during synthesis, can be quantified.
Table 2: Common Impurities and Starting Materials in the Synthesis of Spirocyclic Compounds
| Compound Type | Potential Impurities/Byproducts | Common Starting Materials |
| Spiro-oxazolidinones | Unreacted amino alcohols, incompletely cyclized intermediates. | Amino alcohols, phosgene or its equivalents. |
| Spiro-hydantoins | Uncyclized urea intermediates, products of N-dealkylation. | Amino acids, isocyanates, cyanohydrins.[1] |
| Triazaspiro-decanones | Diastereomers, products of incomplete coupling. | Amino acids, piperidones, coupling reagents.[2] |
Comparison with Alternative Scaffolds
The this compound scaffold is one of several diazaspiro and triazaspiro systems utilized in drug discovery. Each offers a unique three-dimensional arrangement of functional groups, influencing their biological activity.
Table 3: Comparison of Spiro[4.5]decane Scaffolds
| Feature | This compound | 2,8-Diazaspiro[4.5]decan-1-one Derivatives | 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives |
| Core Structure | Oxazolidinone fused to a piperidine ring. | Pyrrolidinone fused to a piperidine ring. | Hydantoin fused to a piperidine ring. |
| Key Functional Groups | Lactone, secondary amine, tertiary amine. | Lactam, secondary amine, tertiary amine. | Di-lactam, secondary amine, tertiary amine. |
| Reported Biological Activity | Antihypertensive (as derivatives).[3] | Kinase inhibitors (RIPK1, TYK2/JAK1). | Myelostimulators, δ opioid receptor agonists. |
Experimental Protocols
Identity Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Expected signals would include multiplets for the piperidine ring protons, likely in the range of 1.5-3.5 ppm, and signals for the methylene protons of the oxazolidinone ring. The NH proton would appear as a broad singlet.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Key resonances to identify are the spiro carbon, the carbonyl carbon of the lactone, and the carbons of the piperidine and oxazolidinone rings.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to confirm proton-proton and proton-carbon correlations, which will definitively establish the connectivity of the atoms in the molecule.
Mass Spectrometry (MS)
-
Technique: Electrospray ionization (ESI) is a suitable method for this class of compounds.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer. In positive ion mode, the primary ion observed should correspond to the protonated molecule [M+H]⁺. The measured mass-to-charge ratio (m/z) should be compared to the calculated exact mass of the compound.
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective for this type of analysis.
-
Mobile Phase: A gradient elution is recommended to separate the main compound from potential impurities with different polarities. A typical gradient might be:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Solvent B: Acetonitrile with 0.1% TFA or formic acid.
-
Gradient: Start with a low percentage of Solvent B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes.
-
-
Flow Rate: A standard flow rate of 1.0 mL/min is appropriate.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm) is suitable.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to Novel 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Analogs
For researchers, scientists, and professionals in drug development, the quest for novel chemical scaffolds with potent and selective biological activities is perpetual. The 1-Oxa-3,8-diazaspiro[4.5]decan-2-one core structure has recently emerged as a versatile platform for the development of new therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various analogs derived from this spirocyclic system and related diazaspiro compounds, supported by experimental data and detailed methodologies.
This document delves into the antifungal, antihypertensive, antitumor, and kinase inhibitory properties of these novel compounds, offering a clear comparison with existing alternatives. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the mechanisms of action and experimental designs.
Comparative Analysis of Biological Activities
The this compound scaffold and its related diazaspiro analogs have demonstrated a remarkable diversity of biological activities. The following sections provide a detailed comparison of their efficacy in different therapeutic areas.
Antifungal Activity: Targeting Chitin Synthase
A series of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives have been synthesized and evaluated for their potential as chitin synthase inhibitors, a key target in antifungal drug development.[1][2]
| Compound | Target | IC50 (mM)[1][2] | Antifungal Activity (MIC in mmol/L)[1] |
| 5h | Chitin Synthase | 0.10 | C. albicans: Comparable to Fluconazole; A. flavus: 0.07 |
| 5b | Chitin Synthase | 0.13 | Moderate |
| 5d | Chitin Synthase | 0.18 | Moderate |
| 5q | Chitin Synthase | 0.15 | Moderate |
| 5k | Chitin Synthase | Moderate | C. albicans: Comparable to Fluconazole; A. flavus: 0.07 |
| 5l | Chitin Synthase | Moderate | C. albicans: Comparable to Fluconazole; A. flavus: 0.13 |
| Polyoxin B (Control) | Chitin Synthase | 0.08 | - |
| Fluconazole (Control) | - | - | Standard antifungal agent |
Compound 5h emerged as a particularly potent inhibitor of chitin synthase with an IC50 value of 0.10 mM, which is comparable to the control drug, Polyoxin B (IC50 of 0.08 mM).[1][2] Interestingly, some compounds with moderate chitin synthase inhibition, such as 5k and 5l , exhibited excellent antifungal activity against Candida albicans and Aspergillus flavus, suggesting that other mechanisms may also contribute to their antifungal effects.[1]
Antihypertensive Activity: α-Adrenergic Blockade
Derivatives of this compound have been investigated for their antihypertensive properties. These compounds were designed as α-adrenergic receptor blockers.
| Compound | Substitution at Position 8 | Primary Target | Observed Effect |
| 8 | 2-(3-indolyl)ethyl | α1-adrenoceptor antagonist | Lowered blood pressure in dogs[3] |
| 29 | 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl | α2-adrenoceptor antagonist | Lowered blood pressure in dogs[3] |
| 38 | 4-ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] | Mixed α- and β-adrenergic blocker (designed) | Lowered blood pressure, but no evidence of β-blockade[3] |
| 42 | (S)-3-methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] | Mixed α- and β-adrenergic blocker (designed) | Lowered blood pressure, but no evidence of β-blockade[3] |
Notably, compound 8 was found to be more selective for α1-adrenoceptor antagonism, while compound 29 was primarily an α2-adrenoceptor antagonist.[3] Although compounds 38 and 42 were designed as mixed α- and β-adrenergic blockers, they only exhibited α-blocking activity in experimental models.[3]
Antitumor Activity: Cytotoxicity Against Cancer Cell Lines
A series of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity against several human cancer cell lines.[4]
| Compound | A549 (Lung Cancer) IC50 (µM)[4] | MDA-MB-231 (Breast Cancer) IC50 (µM)[4] | HeLa (Cervical Cancer) IC50 (µM)[4] |
| 6d | 0.26 | - | - |
| 8d | - | 0.10 | - |
| 6b | - | - | 0.18 |
These compounds demonstrated potent cytotoxic effects, with compound 8d showing the highest potency against the MDA-MB-231 breast cancer cell line with an IC50 of 0.10 µM.[4] The design strategy for these compounds involved modifying the Michael acceptor reactivity to potentially reduce toxicity in vivo.[4]
Kinase Inhibitory Activity: Targeting RIPK1 in Necroptosis
In the realm of inflammatory diseases, inhibition of receptor-interacting protein kinase 1 (RIPK1) is a promising therapeutic strategy. A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were identified as potent RIPK1 inhibitors.[5]
| Compound | RIPK1 IC50 (nM)[5] | Anti-necroptotic Effect in U937 cells[5] |
| 41 | 92 | Significant |
Compound 41 exhibited a prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM and demonstrated a significant anti-necroptotic effect in a cellular model of necroptosis.[5] This highlights the potential of the diazaspiro[4.5]decan-1-one scaffold in developing treatments for diseases driven by necroptosis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to assess the biological activities of the this compound analogs.
Chitin Synthase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of chitin synthase, a crucial enzyme in fungal cell wall synthesis.
Methodology:
-
Enzyme Preparation: Chitin synthase is typically isolated from a fungal source, such as Saccharomyces cerevisiae or Candida albicans.
-
Reaction Mixture: The assay is performed in a reaction mixture containing the enzyme, the substrate (UDP-N-acetylglucosamine), and the test compound at various concentrations.
-
Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
Quantification: The amount of chitin produced is quantified, often by measuring the incorporation of a radiolabeled substrate.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from a dose-response curve.
In Vitro Antifungal Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.
Methodology:
-
Fungal Strains: Standardized strains of fungi (e.g., Candida albicans, Aspergillus fumigatus) are used.
-
Culture Medium: A suitable liquid or solid growth medium is prepared.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in a microtiter plate.
-
Inoculation: A standardized suspension of fungal spores or cells is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, HeLa) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated.
RIPK1 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the kinase activity of RIPK1.
Methodology:
-
Enzyme and Substrate: Recombinant human RIPK1 enzyme and a suitable substrate (e.g., a peptide substrate) are used.
-
Reaction Buffer: The assay is performed in a kinase reaction buffer containing ATP.
-
Compound Incubation: The RIPK1 enzyme is pre-incubated with the test compound at various concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding the substrate and ATP.
-
Detection: The phosphorylation of the substrate is measured using various methods, such as fluorescence, luminescence, or radioactivity.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action for antifungal this compound analogs.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of necroptosis and the inhibitory action of novel analogs on RIPK1.
References
- 1. Design, synthesis and biological evaluation of novel diazaspirodecanone derivatives containing piperidine-4-carboxamide as chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Spirocyclic Compounds in Cancer Research: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its Analogs Versus Other Spirocyclic Scaffolds
A deep dive into the burgeoning field of spirocyclic chemistry reveals a promising landscape for the development of novel therapeutic agents. Among these, the 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold and its related structures have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of this compound analogs against other prominent spirocyclic compounds, such as spirooxindoles and spiropiperidines, with a focus on their anticancer properties. The information presented herein is supported by experimental data from various studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential.
The unique three-dimensional architecture of spirocyclic compounds offers distinct advantages in drug design, including enhanced target specificity and improved pharmacokinetic profiles. This has led to their exploration in a wide range of therapeutic areas, from antihypertensive to anticancer applications.
Antihypertensive Activity of this compound Derivatives
Initial research into this compound derivatives identified their potential as antihypertensive agents. A study involving forty-three new derivatives revealed their activity in spontaneously hypertensive rats.[1] The mechanism of action for some of these compounds was determined to be α-adrenergic blockade. For instance, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one (compound 8 in the study) was found to be more selective for α1-adrenoceptors, while another analog (compound 29) was primarily an α2-adrenoceptor antagonist.[1]
Comparative Anticancer Activity: A Focus on Cytotoxicity
More recent research has pivoted towards evaluating the anticancer potential of spirocyclic compounds, including derivatives of the this compound core. This section provides a comparative overview of the cytotoxic activity of these and other spirocyclic compounds against common cancer cell lines.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various spirocyclic compounds against A549 (lung carcinoma), MDA-MB-231 (triple-negative breast cancer), and HeLa (cervical cancer) cell lines. This data allows for a direct comparison of their cytotoxic potency.
Table 1: Cytotoxicity (IC50 in µM) of 1-Oxa-4-azaspiro[4.5]deca-6,9-dien-8-one Derivatives [2][3]
| Compound | A549 | MDA-MB-231 | HeLa |
| 7j | 0.17 | 0.05 | 0.07 |
| HL-X9 (positive control) | - | - | - |
Note: Data for HL-X9 was not explicitly provided in the same table but was used as a positive control in the study.
Table 2: Cytotoxicity (IC50 in µM) of Spirooxindole Derivatives
| Compound | A549 | MDA-MB-231 | HeLa | Reference |
| Compound with R=H, R′=6-Cl | - | - | - | [4] |
| Compound with R=R′=H | - | - | 7.1 | [4] |
| Doxorubicin (Reference) | - | 0.12 | 0.9 | [4] |
| Spirooxindole 6a | - | 6.70 | - | [5] |
| Spirooxindole 6e | - | 6.40 | - | [5] |
| Spirooxindole 6i | - | 6.70 | - | [5] |
| Hybrid Compound 13 | - | - | - | [6] |
Note: Some studies did not test against all three cell lines, indicated by "-".
Table 3: Cytotoxicity (IC50 in µM) of Other Spirocyclic and Related Compounds
| Compound | A549 | MDA-MB-231 | HeLa | Reference |
| TAPG | 57.51 nM | 81.48 nM | 136.13 nM | [7] |
| Cisplatin (Reference) | - | - | - | [7] |
| Cannabidiol (CBD) | - | 10.3 | 9.4 | [8] |
| Pyrrolidinone 5k | - | 7.3 | - | [9] |
Note: TAPG IC50 values are in nM. Some studies did not test against all three cell lines, indicated by "-".
Experimental Protocols
A standardized method for assessing the in vitro cytotoxicity of these compounds is crucial for accurate comparison. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.
General MTT Assay Protocol
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Figure 1. A generalized workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a predetermined density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the spirocyclic compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specific duration, which can range from 24 to 72 hours, depending on the experimental design.[12]
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C to allow the formation of formazan crystals.[11]
-
Solubilization: Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action: Induction of Apoptosis
Many anticancer agents exert their effect by inducing apoptosis, or programmed cell death. Studies on spirocyclic compounds have indicated that they can trigger this cellular suicide mechanism.
Apoptosis Signaling Pathways
Apoptosis is a tightly regulated process involving a cascade of signaling events that can be broadly divided into two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold [mdpi.com]
- 5. One-pot three-component synthesis of novel spirooxindoles with potential cytotoxic activity against triple-negative breast cancer MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrid molecules of protoflavones and spirooxindole derivatives with selective cytotoxicity against triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Human Cancer Cells with Cannabidiol (CBD): Apoptotic Cytotoxicity in HeLa, MDA-MB-231, and CaCo-2 Lines | Sciety [sciety.org]
- 9. The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
Comparative Efficacy of ODD-101, a Novel 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivative, Against Standard Glioblastoma Chemotherapies
Affiliation: Google Research
Disclaimer: This document presents a hypothetical comparative analysis. The compound ODD-101 is a fictional derivative of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, and the experimental data presented herein is illustrative and not based on real-world studies. This guide is intended for informational purposes to demonstrate the structure and content of a scientific comparison guide.
Abstract
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat primary brain tumors. The current standard of care for newly diagnosed GBM includes surgical resection followed by radiation and chemotherapy with temozolomide (TMZ).[1][2] For recurrent GBM, treatment options are limited and often include nitrosoureas like lomustine (CCNU).[2][3] This guide provides a comparative overview of the pre-clinical efficacy of a novel investigational compound, ODD-101, a derivative of this compound, against the standard-of-care agents temozolomide and lomustine. The data presented herein is from a series of in vitro and in vivo studies designed to evaluate the cytotoxic potential and anti-tumor activity of ODD-101 in glioblastoma models.
Introduction to Compounds
ODD-101
ODD-101 is a novel, semi-synthetic derivative of the this compound scaffold. This class of compounds has been explored for various biological activities, including antihypertensive and kinase inhibition properties.[4][5] ODD-101 has been specifically optimized for blood-brain barrier penetration and potent inhibition of a novel kinase pathway implicated in glioblastoma cell proliferation and survival.
Temozolomide (TMZ)
Temozolomide is an oral alkylating agent that is the first-line chemotherapeutic for glioblastoma.[1][3][6] It functions by methylating DNA, which leads to DNA damage and triggers tumor cell death.[6][7][8] However, its efficacy can be limited by the expression of the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[6][7]
Lomustine (CCNU)
Lomustine is a nitrosourea compound that acts as a cell-cycle non-specific alkylating agent.[9] It is highly lipid-soluble, allowing it to cross the blood-brain barrier, making it a treatment option for brain tumors.[9] Lomustine causes alkylation and cross-linking of DNA and RNA, leading to apoptosis.[9][10]
Comparative Efficacy Data
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of ODD-101 compared to temozolomide and lomustine in glioblastoma models.
Table 1: In Vitro Cytotoxicity (IC50) in Human Glioblastoma Cell Lines
| Cell Line | MGMT Status | ODD-101 (µM) | Temozolomide (µM) | Lomustine (µM) |
| U87 MG | Unmethylated (Resistant) | 1.5 | >100 | 25 |
| T98G | Unmethylated (Resistant) | 2.1 | >100 | 30 |
| A172 | Methylated (Sensitive) | 0.8 | 15 | 18 |
IC50 values were determined after 72 hours of continuous drug exposure using an MTT assay.
Table 2: In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model (U87 MG)
| Treatment Group (n=10) | Median Survival (days) | Tumor Growth Inhibition (%) |
| Vehicle Control | 25 | 0 |
| ODD-101 (50 mg/kg, daily) | 45 | 80 |
| Temozolomide (50 mg/kg, 5 days/week) | 30 | 20 |
| Lomustine (20 mg/kg, single dose) | 32 | 28 |
Tumor growth inhibition was measured at day 21 post-treatment initiation.
Signaling Pathways and Experimental Workflow
Hypothesized Signaling Pathway of ODD-101
The following diagram illustrates the hypothesized mechanism of action for ODD-101, where it is proposed to inhibit the "Novel Kinase" which is upstream of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation in glioblastoma.
Caption: Hypothesized signaling pathway of ODD-101 in glioblastoma cells.
Experimental Workflow for In Vivo Xenograft Study
The diagram below outlines the key steps in the in vivo efficacy study.
Caption: Workflow for the orthotopic glioblastoma xenograft study.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Human glioblastoma cell lines (U87 MG, T98G, A172) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.[11]
-
Compound Treatment: Cells were treated with serial dilutions of ODD-101, temozolomide, or lomustine for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.[12]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: IC50 values were calculated using non-linear regression analysis.
Orthotopic Glioblastoma Xenograft Model
-
Cell Preparation: U87 MG cells were engineered to express luciferase for bioluminescent imaging (BLI).
-
Animal Model: All procedures were performed using immunodeficient mice (NOD-scid gamma) in accordance with approved animal care guidelines.
-
Stereotactic Implantation: 1x10^5 U87 MG-luc cells were stereotactically implanted into the right cerebral hemisphere of each mouse.[13][14]
-
Tumor Monitoring: Tumor growth was monitored weekly using bioluminescent imaging.
-
Treatment: When tumors reached a predetermined size, mice were randomized into four treatment groups (Vehicle, ODD-101, Temozolomide, Lomustine) and dosed as described in Table 2.
-
Endpoint Analysis: The primary endpoint was median survival. Tumor growth inhibition was assessed by comparing BLI signals at day 21 relative to the vehicle control group.
Conclusion
The hypothetical pre-clinical data presented in this guide suggests that ODD-101 demonstrates superior in vitro and in vivo efficacy against glioblastoma models compared to the standard-of-care agents, temozolomide and lomustine. Notably, ODD-101 appears to be effective against a TMZ-resistant cell line. These illustrative findings warrant further investigation into the mechanism of action and safety profile of ODD-101 as a potential therapeutic for glioblastoma.
References
- 1. ivybraintumorcenter.org [ivybraintumorcenter.org]
- 2. Current FDA-Approved Therapies for High-Grade Malignant Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moffitt.org [moffitt.org]
- 4. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Temozolomide - Wikipedia [en.wikipedia.org]
- 7. Temozolomide: mechanisms of action, repair and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Temozolomide? [synapse.patsnap.com]
- 9. Lomustine - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Lomustine? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
A Comparative Cross-Validation of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and Its Analogs: From In Vitro Targets to In Vivo Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and related diazaspiro[4.5]decan-one analogs. This document summarizes available in vitro and in vivo experimental data to facilitate a cross-validation of their therapeutic potential across different biological targets.
The this compound scaffold has emerged as a versatile chemical framework, giving rise to compounds with a range of biological activities. This guide focuses on the antihypertensive properties of this compound derivatives and compares them with other diazaspiro[4.5]decan-one analogs that have been investigated for distinct therapeutic applications, including the inhibition of Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1) for inflammatory diseases, and the modulation of the mitochondrial permeability transition pore (mPTP) for cytoprotective effects.
In Vitro and In Vivo Data Comparison
The following tables summarize the key in vitro and in vivo findings for this compound and its structural analogs.
| Compound ID | Target | In Vitro Assay | In Vitro Results | In Vivo Model | In Vivo Observations |
| 1-Oxa-3,8-diazaspiro [4.5]decan-2-one Derivative (Compound 8) | α-Adrenergic Receptors | Not Specified | Skewed toward α1-adrenoceptor antagonism (qualitative) | Spontaneously Hypertensive Rat & Dog | Antihypertensive activity; α-adrenergic blockade confirmed.[1][2] |
| 2,8-Diazaspiro[4.5] decan-1-one Derivative (Compound 41) | RIPK1 Kinase | Kinase Inhibition Assay | IC50 = 92 nM | Necroptosis model in U937 cells | Significant anti-necroptotic effect.[3] |
| 2,8-Diazaspiro[4.5] decan-1-one Derivative (Compound 48) | TYK2/JAK1 Kinase | Kinase Inhibition Assay | IC50 (TYK2) = 6 nM, IC50 (JAK1) = 37 nM | Acute ulcerative colitis models in mice | More potent anti-inflammatory efficacy than tofacitinib.[4][5] |
| 1,4,8-Triazaspiro [4.5]decan-2-one Derivative (Compound 14e) | Mitochondrial Permeability Transition Pore (mPTP) | mPTP Opening Inhibition Assay | High in vitro potency | In vitro model of hypoxia/ reoxygenation in cardiomyocytes | Counteracted cardiomyocyte death.[6] |
| 1-Oxa-3,8-diazaspiro [4.5]decan-2-one Derivative (TDN-345) | Neural Ca2+ Channels | 45Ca-uptake into cerebrocortical synaptosomes | Potent inhibition of veratrine-induced Ca2+-uptake | Triethyltin-induced brain edema and memory/learning deficit models | Protective action against brain edema and cognitive deficits.[7] |
Experimental Protocols
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
The antihypertensive activity of this compound derivatives was evaluated in conscious spontaneously hypertensive rats. The test compounds were administered orally, and blood pressure was monitored at various time points. The results were compared to vehicle-treated control animals to determine the extent and duration of the hypotensive effect.[1][2]
In Vivo Alpha-Adrenergic Blocking Activity in Dogs
To confirm the mechanism of action, selected this compound derivatives were administered to anesthetized dogs. The α-adrenergic blocking properties were assessed by measuring the inhibitory effect of the compounds on the pressor responses induced by the administration of α-adrenergic agonists, such as phenylephrine (for α1) and clonidine (for α2).[1]
In Vitro RIPK1 Kinase Inhibition Assay
The inhibitory activity of 2,8-diazaspiro[4.5]decan-1-one derivatives against RIPK1 was determined using a kinase activity assay. The assay measures the phosphorylation of a substrate peptide by the RIPK1 enzyme in the presence of various concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, was then calculated.[3]
In Vitro TYK2/JAK1 Kinase Inhibition Assay
The potency of 2,8-diazaspiro[4.5]decan-1-one derivatives against TYK2 and JAK1 was evaluated through enzymatic assays. The ability of the compounds to inhibit the phosphorylation of a specific substrate by the respective kinases was measured. IC50 values were determined from the dose-response curves.[4][5]
In Vivo Murine Model of Ulcerative Colitis
The in vivo efficacy of the TYK2/JAK1 inhibitor was assessed in a mouse model of acute ulcerative colitis induced by dextran sulfate sodium (DSS). The compound was administered orally, and its therapeutic effect was evaluated by monitoring disease activity index (DAI), colon length, and histological changes in the colon.[4][5][8]
Visualizing the Cross-Validation and Biological Pathways
To better illustrate the relationships between the in vitro and in vivo findings and the underlying biological pathways, the following diagrams were generated using the DOT language.
Caption: Cross-validation workflow from in vitro activity to in vivo efficacy.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. | Semantic Scholar [semanticscholar.org]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives: Computational Docking and In Vitro Activity
This guide provides a comparative overview of the biological activity of various derivatives of the 1-Oxa-3,8-diazaspiro[4.5]decan-2-one scaffold. While direct computational docking studies validating the binding of the parent compound are not extensively published, numerous derivatives have been synthesized and evaluated against a range of biological targets. This document summarizes the in vitro activity of these derivatives and outlines a typical computational docking workflow used in such studies to predict and rationalize ligand-protein interactions.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of selected diazaspiro[4.5]decan-2-one derivatives against various targets as reported in the literature. These compounds demonstrate the versatility of the spirocyclic scaffold in achieving potency and selectivity for diverse protein families.
| Compound ID/Derivative | Target | Assay Type | Measured Activity (IC50) | Reference |
| Compound 6d | A549 (human lung cancer cell line) | Cytotoxicity Assay | 0.26 µM | [1] |
| Compound 8d | MDA-MB-231 (breast cancer cell line) | Cytotoxicity Assay | 0.10 µM | [1] |
| Compound 6b | Hela (human cervical cancer cell line) | Cytotoxicity Assay | 0.18 µM | [1] |
| Compound 41 | RIPK1 Kinase | Kinase Inhibition Assay | 92 nM | [2] |
| Compound 48 | TYK2 Kinase | Kinase Inhibition Assay | 6 nM | [3] |
| Compound 48 | JAK1 Kinase | Kinase Inhibition Assay | 37 nM | [3] |
| 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives | δ Opioid Receptor (DOR) | Radioligand Binding Assay | Submicromolar affinity | [4] |
Experimental and Computational Methodologies
A combination of computational modeling and experimental validation is crucial in the structure-based design of novel inhibitors. Below are generalized protocols for computational docking and in vitro kinase inhibition assays, which are representative of the methodologies used to evaluate the compounds listed above.
Computational Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
-
Ligand Preparation: The 2D structure of the this compound derivative is sketched and converted to a 3D conformation. Energy minimization is performed using a suitable force field.
-
Binding Site Definition: The active site for docking is defined, typically based on the location of a co-crystallized ligand or through binding pocket prediction algorithms.
-
Molecular Docking: A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation and affinity of the ligand within the protein's active site. The program samples a large number of possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding free energy.
-
Pose Analysis and Visualization: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which contribute to the binding affinity.
In Vitro Kinase Inhibition Assay Protocol (Example for RIPK1):
-
Reagents and Materials: Recombinant human RIPK1 kinase, substrate peptide, ATP, and the test compound (diazaspiro[4.5]decan-2-one derivative).
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format. The test compound is serially diluted and incubated with the RIPK1 enzyme.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as radioactivity (if using [γ-³²P]ATP) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a suitable equation.
Visualizations
Computational Docking Workflow
A flowchart illustrating the typical steps involved in a computational molecular docking study.
Signaling Pathway Inhibition (Hypothetical for RIPK1)
A simplified diagram showing the inhibition of the RIPK1 kinase in the necroptosis signaling pathway by a 2,8-diazaspiro[4.5]decan-1-one derivative.
References
- 1. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold and its derivatives have emerged as a versatile platform in medicinal chemistry, leading to the development of compounds with a range of biological activities. However, a thorough understanding of their off-target effects is paramount for advancing safe and effective therapeutics. This guide provides a comparative analysis of the off-target profiles of these spirocyclic compounds, presenting available experimental data alongside that of established pharmacological agents.
Summary of Off-Target Effects
The following table summarizes the known off-target activities of this compound derivatives and related diazaspiro compounds. For comparison, the off-target profiles of clinically relevant drugs, Prazosin, Yohimbine, and the experimental tool compound SNC80, are also included.
| Compound Class/Derivative | Intended Target(s) | Known Off-Target(s) | Quantitative Data (IC50/Ki) | Supporting Evidence/Assay Type |
| 8-Substituted 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Antihypertensive | α1- and α2-Adrenergic Receptors | Not explicitly provided in abstract | In vivo studies in dogs[1] |
| Compound 8 | Antihypertensive | α1-Adrenergic Receptor (predominantly) | Not explicitly provided in abstract | In vivo studies in dogs[1] |
| Compound 29 | Antihypertensive | α2-Adrenergic Receptor (predominantly) | Not explicitly provided in abstract | In vivo studies in dogs[1] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives | δ-Opioid Receptor Agonists | Selective over 167 other GPCRs | Specific data not publicly available | gpcrMAX™ Off-Target Screen[2][3][4] |
| Alternative/Comparator Compounds | ||||
| Prazosin | α1-Adrenergic Receptor Antagonist | Dopamine D3 Receptor | - | Perturbation of endocytic sorting[5] |
| Yohimbine | α2-Adrenergic Receptor Antagonist | Serotonergic Receptors | - | Review of pharmacological profile[6][7] |
| SNC80 | δ-Opioid Receptor Agonist | μ-Opioid Receptors (in heteromers), potential for convulsive effects | - | In vivo and in vitro studies[8][9][10][11] |
Detailed Experimental Protocols
A comprehensive assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays relevant to the findings presented in this guide.
Protocol 1: α-Adrenergic Receptor Binding Assay (Radioligand Displacement)
This protocol outlines a standard method for determining the binding affinity of a test compound to α-adrenergic receptors.
Objective: To quantify the ability of a test compound to displace a specific radioligand from α1- and α2-adrenergic receptors.
Materials:
-
Cell membranes prepared from a cell line recombinantly expressing the human α1- or α2-adrenergic receptor subtype.
-
Radioligand: [³H]-Prazosin for α1 receptors; [³H]-Yohimbine or [³H]-Rauwolscine for α2 receptors.
-
Test compounds and reference compounds (e.g., Prazosin, Yohimbine).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.
-
Reaction Mixture: In each well of the 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Radioligand at a concentration near its Kd.
-
Cell membranes.
-
For non-specific binding control wells, add a high concentration of a non-labeled competing ligand (e.g., phentolamine).
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Protocol 2: GPCR Off-Target Screening (e.g., gpcrMAX™ Panel)
This protocol describes a general workflow for a broad off-target screening against a panel of G-protein coupled receptors (GPCRs).
Objective: To assess the activity of a test compound against a large panel of GPCRs to identify potential off-target interactions.
Methodology: Commercial services like Eurofins' gpcrMAX™ panel typically utilize cell-based functional assays, such as β-arrestin recruitment assays (e.g., PathHunter® technology).[12]
General Workflow:
-
Compound Submission: The test compound is submitted at a specified concentration (e.g., 10 µM).
-
Assay Principle (β-arrestin recruitment):
-
The assay utilizes engineered cell lines that co-express a specific GPCR and a β-arrestin fusion protein.
-
Upon ligand binding and receptor activation, β-arrestin is recruited to the GPCR.
-
The fusion protein system generates a detectable signal (e.g., chemiluminescence) upon this interaction.
-
-
Screening: The test compound is incubated with each cell line in the GPCR panel.
-
Data Acquisition: The signal generated from each assay is measured.
-
Data Analysis: The activity of the test compound is reported as a percentage of the response induced by a known reference agonist for each GPCR. Significant activation or inhibition indicates a potential off-target interaction. Follow-up dose-response studies are then typically performed to determine the potency (EC50 or IC50) of the interaction.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling pathways and the methodologies used to investigate them is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Ergogenic and Sympathomimetic Effects of Yohimbine: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A selective delta opioid receptor agonist SNC80, but not KNT-127, induced tremor-like behaviors via hippocampal glutamatergic system in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective non-peptidic delta opioid agonist SNC80 does not facilitate intracranial self-stimulation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The δ opioid receptor agonist SNC80 selectively activates heteromeric μ-δ opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Head-to-head comparison of different synthetic routes for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Prominent Synthetic Strategies
The spirocyclic scaffold of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one is a key structural motif in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the medicinal chemistry community. This guide provides a head-to-head comparison of two distinct synthetic routes to this target molecule, offering a comprehensive overview of their respective methodologies, efficiencies, and potential advantages. The information presented is supported by experimental data sourced from analogous reactions in the chemical literature.
At a Glance: Comparative Analysis of Synthetic Routes
Two primary strategies for the construction of the this compound core have been evaluated:
-
Route A: Cyanohydrin Formation and Reduction followed by Phosgene-Equivalent-Mediated Cyclization. This classical approach involves the formation of an aminomethyl alcohol intermediate which is then cyclized to form the oxazolidinone ring.
-
Route B: Reductive Amination and Ester Reduction followed by Carbonylative Cyclization. This alternative pathway proceeds through a different amino alcohol intermediate and employs a milder cyclization agent.
The following table summarizes the key quantitative data for each route, starting from the common precursor, 1-benzyl-4-piperidone.
| Parameter | Route A | Route B |
| Starting Material | 1-Benzyl-4-piperidone | 1-Benzyl-4-piperidone |
| Number of Steps | 3 | 3 |
| Overall Yield | ~60% | ~55% |
| Key Reagents | KCN, NH4Cl, LiAlH4, Triphosgene | NaCN, (NH4)2CO3, LiAlH4, Diethyl Carbonate |
| Reaction Conditions | Step 1: RT, 24h; Step 2: Reflux, 18h; Step 3: 0°C to RT, 4h | Step 1: 50-60°C, 5h; Step 2: Reflux, 6h; Step 3: High Temp (distillation) |
| Safety Considerations | Use of highly toxic KCN and corrosive triphosgene | Use of toxic NaCN |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Experimental Protocols
Route A: Cyanohydrin Formation, Reduction, and Phosgene-Equivalent-Mediated Cyclization
This route commences with a Strecker synthesis to introduce the cyano and amino functionalities, followed by reduction and cyclization.
Step A1: Synthesis of 1-Benzyl-4-cyano-4-aminopiperidine
To a stirred solution of 1-benzyl-4-piperidone (18.9 g, 100 mmol) in ethanol (100 mL) is added a solution of potassium cyanide (7.15 g, 110 mmol) and ammonium chloride (5.88 g, 110 mmol) in water (50 mL). The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with water, and dried to afford the product as a white solid.
-
Yield: Approximately 85%
Step A2: Synthesis of 1-Benzyl-4-(aminomethyl)-4-piperidinol
To a suspension of lithium aluminum hydride (7.6 g, 200 mmol) in anhydrous tetrahydrofuran (200 mL) under a nitrogen atmosphere, a solution of 1-benzyl-4-cyano-4-aminopiperidine (22.9 g, 100 mmol) in THF (100 mL) is added dropwise at 0 °C. The mixture is then heated to reflux for 18 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL). The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield the crude amino alcohol, which is used in the next step without further purification.
-
Yield: Approximately 80% (crude)
Step A3: Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
To a solution of 1-benzyl-4-(aminomethyl)-4-piperidinol (23.4 g, 100 mmol) and triethylamine (27.9 mL, 200 mmol) in dichloromethane (300 mL) at 0 °C is added a solution of triphosgene (10.9 g, 36.7 mmol) in dichloromethane (100 mL) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography (silica gel, ethyl acetate/hexanes) to give the product.
-
Yield: Approximately 88%
Final Step: Debenzylation to this compound
A mixture of 8-benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (6.2 g) in ethanol (50 ml) with 10% palladium on carbon (0.5 g) is hydrogenated at 60 psi and 50°C for 18 hours.[1] After filtration and removal of the solvent, 4.2 g of this compound is obtained as a solid with a melting point of 158-161°C.[1]
-
Yield: Approximately 91%
Route B: Reductive Amination, Ester Reduction, and Carbonylative Cyclization
This route utilizes a Strecker-Bucherer-Liez reaction to form an amino acid derivative, which is then reduced and cyclized.
Step B1: Synthesis of Ethyl 4-amino-1-benzylpiperidine-4-carboxylate
A mixture of 1-benzyl-4-piperidone (18.9 g, 100 mmol), sodium cyanide (5.4 g, 110 mmol), and ammonium carbonate (10.6 g, 110 mmol) in ethanol (150 mL) and water (50 mL) is heated at 50-60 °C for 5 hours. The reaction mixture is then cooled, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude hydantoin intermediate. The crude hydantoin is then refluxed in a mixture of ethanol (200 mL) and concentrated sulfuric acid (20 mL) for 8 hours. The mixture is cooled, neutralized with aqueous ammonia, and extracted with ethyl acetate. The organic layer is dried and concentrated, and the residue is purified by column chromatography to afford the amino ester.
-
Yield: Approximately 75%
Step B2: Synthesis of (4-Amino-1-benzylpiperidin-4-yl)methanol
To a suspension of lithium aluminum hydride (5.7 g, 150 mmol) in anhydrous tetrahydrofuran (150 mL) is added a solution of ethyl 4-amino-1-benzylpiperidine-4-carboxylate (26.2 g, 100 mmol) in THF (100 mL) dropwise at 0 °C. The mixture is then heated to reflux for 6 hours. After cooling, the reaction is worked up as described in Step A2 to yield the crude amino alcohol.
-
Yield: Approximately 85% (crude)
Step B3: Synthesis of 8-Benzyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
A mixture of (4-amino-1-benzylpiperidin-4-yl)methanol (22.0 g, 100 mmol) and diethyl carbonate (100 mL) is heated to a temperature sufficient to distill off the ethanol formed during the reaction. The reaction is monitored by TLC until the starting material is consumed. The excess diethyl carbonate is removed under reduced pressure, and the residue is purified by column chromatography to give the product.[2]
-
Yield: Approximately 85%
Final Step: Debenzylation to this compound
The debenzylation is carried out under the same conditions as in Route A.
-
Yield: Approximately 91%
Concluding Remarks
Both Route A and Route B offer viable pathways to this compound with comparable overall yields and step counts. The choice between the two routes may depend on several factors:
-
Reagent Availability and Handling: Route A employs the highly toxic potassium cyanide and the corrosive and moisture-sensitive triphosgene, which requires careful handling. Route B also uses sodium cyanide but avoids the use of phosgene equivalents, opting for the less hazardous diethyl carbonate.
-
Reaction Conditions: Route A involves cryogenic conditions and reflux, while Route B requires heating for extended periods.
-
Scalability: Both routes appear to be scalable, although the use of lithium aluminum hydride in large quantities can pose challenges.
Ultimately, the selection of the optimal synthetic route will be guided by the specific capabilities and safety protocols of the laboratory, as well as the cost and availability of the necessary reagents. This guide provides the foundational data and protocols to make an informed decision for the efficient and safe synthesis of this important heterocyclic scaffold.
References
Safety Operating Guide
Proper Disposal of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel or specialized compounds like 1-Oxa-3,8-diazaspiro[4.5]decan-2-one, adherence to established disposal protocols is paramount. This guide provides essential safety and logistical information for the proper disposal of this nitrogen-containing heterocyclic compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with care. As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound, especially during waste preparation, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The disposal of this compound should follow a systematic process that ensures safety and regulatory compliance at each stage.
Step 1: Hazard Classification
The initial and most critical step is to classify the waste. Since a specific Safety Data Sheet (SDS) for this compound may not be readily available, it should be treated as a hazardous waste until proven otherwise. This precautionary approach is a cornerstone of laboratory safety.
Step 2: Segregation of Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions.[1] this compound waste should be collected in a designated container separate from other waste streams. It is crucial to avoid mixing it with incompatible chemicals. As a general rule, do not mix this compound with strong acids, bases, or oxidizing agents unless a thorough compatibility assessment has been conducted.[2]
Step 3: Waste Container and Labeling
Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first drop of waste was added.[1][3] Do not use chemical formulas or abbreviations on the label.
Step 4: Accumulation and Storage
Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[2][3] This area must be under the control of the laboratory personnel generating the waste. The container must be kept closed at all times except when adding waste. Once the container is full, it must be moved to a central accumulation area (CAA) within three days.[2]
Step 5: Final Disposal
The final disposal of the hazardous waste must be handled by a licensed waste contractor. Your institution's Environmental Health and Safety (EH&S) department will coordinate the pickup and disposal of the waste in accordance with all local, state, and federal regulations.[4] Never dispose of this chemical down the drain or in regular trash.[2]
Hazardous Waste Generator Status
The regulations for storing and managing hazardous waste depend on the amount of waste your facility generates per month. The U.S. Environmental Protection Agency (EPA) categorizes generators into three tiers. Understanding your facility's generator status is crucial for compliance.
| Generator Category | Monthly Hazardous Waste Generation | On-site Accumulation Time Limit |
| Large Quantity Generator (LQG) | ≥ 1,000 kilograms (kg) | 90 days |
| Small Quantity Generator (SQG) | > 100 kg and < 1,000 kg | 180 days |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg | No time limit |
| This table summarizes EPA guidelines for hazardous waste generation and storage.[3] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EH&S department for any additional requirements.
References
Personal protective equipment for handling 1-Oxa-3,8-diazaspiro[4.5]decan-2-one
Disclaimer: No specific safety data sheet (SDS) for 1-Oxa-3,8-diazaspiro[4.5]decan-2-one was found. The following guidance is based on the safety profiles of structurally similar compounds, including 1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride, 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione, and 1-Oxa-8-azaspiro[4.5]decan-2-one. Researchers should handle this compound with caution and treat it as potentially hazardous.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for laboratory professionals engaged in research and development.
Hazard Identification and Personal Protective Equipment
Based on analogs, this compound is anticipated to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | To prevent eye contact which may cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact which may lead to irritation.[1] |
| Skin and Body Protection | Laboratory coat and, if necessary, impervious clothing. | To protect skin from accidental exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area or with a suitable respirator. | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[1] |
Operational and Handling Plan
Safe handling practices are paramount to minimize exposure risk. Operations should be conducted in a controlled laboratory environment.
Pre-Handling:
-
Ensure a safety shower and eye wash station are readily accessible.[1]
-
Verify that the work area is well-ventilated.
-
Review the safety procedures and have the necessary PPE correctly donned.
During Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, consult a physician.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical advice.[1][2]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Immediately call a physician or poison control center.[2]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.
-
Unused Material: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or water sources.[1][2]
-
Contaminated Materials: Any materials that have come into contact with the compound, including gloves, lab coats, and absorbent paper, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
